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  • Product: Methylamine Cyanate
  • CAS: 63405-91-4

Core Science & Biosynthesis

Foundational

Technical Assessment: Methylammonium Cyanate (CAS 63405-91-4)

Properties, Synthesis, and Safety Profile[1][2][3][4] Part 1: Executive Technical Summary Methylammonium cyanate (CAS 63405-91-4) is the organic homologue of ammonium cyanate, historically significant as the intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Properties, Synthesis, and Safety Profile[1][2][3][4]

Part 1: Executive Technical Summary

Methylammonium cyanate (CAS 63405-91-4) is the organic homologue of ammonium cyanate, historically significant as the intermediate in the Wöhler synthesis of urea. In modern drug development and materials science, it serves as a critical "masked" isocyanate equivalent and a precursor for N-methylurea derivatives.

Unlike stable inorganic salts, methylammonium cyanate exists in a delicate thermodynamic equilibrium. It is kinetically stable enough to be isolated as a white crystalline solid under controlled conditions but thermodynamically driven toward irreversible isomerization into N-methylurea. This guide provides a rigorous analysis of its physicochemical identity, handling protocols, and safety data, grounded in its unique instability.

Part 2: Chemical Identity & Physicochemical Properties

Nomenclature and Registry
ParameterDetail
Chemical Name Methylammonium Cyanate
Synonyms Methylamine cyanate; Methanaminium cyanate
CAS Number 63405-91-4
Molecular Formula

Molecular Weight 74.08 g/mol
Structure

SMILES C[NH3+].[O-]C#N
Physical Characteristics
PropertySpecificationExperimental Note
Appearance White to almost white crystalline powderHygroscopic; prone to deliquescence.
Solubility Soluble in water, MeOHRapidly isomerizes in aqueous solution at elevated temps.
Melting Point Decomposes/RearrangesMelting often triggers exothermic isomerization to methylurea.
Storage < 15°C, Inert Gas (Ar/N2)Critical to prevent moisture-induced hydrolysis or premature rearrangement.

Part 3: The Wöhler Homologue Mechanism

Thermodynamic Instability

The utility and hazard of methylammonium cyanate stem from its rearrangement. In solution or upon heating, the ionic salt exists in equilibrium with dissociated methylamine and cyanic acid, which then recombine irreversibly to form the covalent amide, N-methylurea.

This is not merely a degradation pathway but the primary mechanism of action for its use in synthesis.

Mechanism Visualization

Wohler_Rearrangement Salt Methylammonium Cyanate [CH3NH3]+ [OCN]- Dissoc Dissociation Species CH3NH2 + HOCN Salt->Dissoc Equilibrium (Fast) Urea N-Methylurea CH3NH-CO-NH2 Dissoc->Urea Nucleophilic Attack (Irreversible)

Figure 1: The isomerization pathway of methylammonium cyanate.[1] The salt dissociates into neutral species which then undergo nucleophilic addition to form the stable urea derivative.

Part 4: Safety Data Sheet (SDS) Analysis

Signal Word: WARNING

Hazard Identification (GHS Classification)

Based on standard industrial hygiene protocols for reactive cyanate salts:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation (associated with dust or decomposition vapors).

Precautionary Measures
CategoryCodeProtocol
Prevention P264 Wash skin thoroughly after handling.[2]
P280 Wear protective gloves/eye protection/face protection (Nitrile rubber recommended).
P232 Protect from moisture (Hygroscopic nature leads to hydrolysis).
Response P302+P352 IF ON SKIN: Wash with plenty of water.[2]
P305+P351 IF IN EYES: Rinse cautiously with water for 15+ mins.[2] Remove contact lenses.[2]
Storage P403+P233 Store in a well-ventilated place.[4] Keep container tightly closed.
Critical Handling Notes
  • Thermal Runaway Risk: Do not heat the dry salt in a closed system without pressure relief. The isomerization to methylurea is exothermic.

  • Incompatibility: Acids (releases toxic cyanic acid/isocyanic acid vapors), Strong Oxidizers, Strong Bases (releases methylamine gas).

Part 5: Experimental Protocol

Synthesis and Conversion of Methylammonium Cyanate

Objective: To generate methylammonium cyanate in situ and convert it to N-methylurea, demonstrating the Wöhler homologue principle.

Reagents:

  • Methylamine hydrochloride (

    
    )
    
  • Silver cyanate (

    
    ) or Sodium cyanate (
    
    
    
    )
  • Solvent: Water (for rate) or Methanol (for isolation)

Workflow:

  • Metathesis (Salt Formation):

    • Dissolve 10 mmol Methylamine HCl in minimal water.

    • Add 10 mmol Silver Cyanate (AgOCN) slowly with stirring.

    • Observation: Immediate precipitation of AgCl drives the formation of Methylammonium Cyanate in solution.

    • Filtration: Filter off the AgCl solid. The filtrate contains the target CAS 63405-91-4.

  • Isolation (Optional/Hazardous):

    • Evaporate solvent under vacuum at < 30°C .

    • Result: White hygroscopic crystals of methylammonium cyanate.

    • Caution: Do not heat above 50°C during drying, or premature conversion will occur.

  • Isomerization (The "Wöhler" Step):

    • Heat the aqueous filtrate to 60-80°C for 1 hour.

    • Evaporate to dryness.

    • Product: The residue is now N-Methylurea (mp 102°C).

    • Validation: Verify via IR spectroscopy (Appearance of C=O amide stretch at ~1650 cm⁻¹).

Part 6: References

  • ChemBorun. (n.d.).[5] Methylammonium cyanate CAS 63405-91-4 Properties. Retrieved from [Link]

  • Williams, A. & Jencks, W. P. (1974). Urea Synthesis from Amines and Cyanic Acid: Kinetic Evidence for a Zwitterionic Intermediate. Journal of the Chemical Society, Perkin Transactions 2.

Sources

Exploratory

Fundamental Kinetics of Methylamine Cyanate Decomposition &amp; Rearrangement

A Technical Guide for Chemical Kinetics and Pharmaceutical Stability Profiling Executive Summary This guide details the physicochemical kinetics governing the transformation of methylamine cyanate ( ). While historically...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Chemical Kinetics and Pharmaceutical Stability Profiling

Executive Summary

This guide details the physicochemical kinetics governing the transformation of methylamine cyanate (


). While historically significant as an analogue to the Wöhler synthesis of urea, this reaction system is critical in modern drug development for understanding protein carbamylation  and the stability of amine-containing drugs in the presence of cyanate impurities.

The "decomposition" of methylamine cyanate proceeds via two distinct, competing pathways:

  • Rearrangement (Synthetic Pathway): Conversion to methylurea (

    
    ).
    
  • Hydrolysis (Degradation Pathway): Irreversible breakdown to ammonium, carbonate, and methylamine.

Part 1: Mechanistic Foundations[1]

The Ionic-Molecular Equilibrium

Methylamine cyanate exists in the solid state as an ionic salt. However, in solution, its reactivity is governed by a rapid equilibrium between the ionic species and their neutral counterparts. The "decomposition" of the salt into methylurea is, mechanistically, a bimolecular reaction between the free amine and isocyanic acid .


The Williams-Jencks Mechanism

Building on the foundational work of Williams and Jencks (1974), the formation of the urea linkage is not a concerted process but involves a stepwise nucleophilic attack.

  • Step 1 (Nucleophilic Attack): The lone pair of the methylamine nitrogen attacks the electrophilic carbon of isocyanic acid (

    
    ).
    
  • Step 2 (Proton Transfer): A zwitterionic intermediate is formed.[1][2] For basic amines like methylamine (

    
    ), the proton transfer is often rapid, making the initial attack the rate-determining step (RDS).
    
Pathway Visualization

The following diagram illustrates the bifurcation between productive rearrangement and hydrolytic degradation.

MethylamineKinetics Salt Methylamine Cyanate (CH3NH3+ NCO-) Dissoc Dissociation Equilibrium (CH3NH2 + HNCO) Salt->Dissoc Fast Eq. TS Zwitterionic Intermediate [CH3H2N+ - C(O) - N-] Dissoc->TS k2 (RDS) Nucleophilic Attack Hydrolysis Hydrolysis (NCO- + 2H2O) Dissoc->Hydrolysis Side Reaction Urea Methylurea (CH3NHCONH2) TS->Urea Proton Transfer Waste NH4+ + CO3(2-) Hydrolysis->Waste Degradation

Figure 1: Kinetic pathways of methylamine cyanate. The productive rearrangement (top) competes with hydrolytic degradation (bottom).

Part 2: Kinetic Parameters & Thermodynamics

The Rate Law

The rate of methylurea formation is second-order overall, proportional to the concentration of the neutral species. However, because the neutral species are in equilibrium with the bulk ionic forms, the observed rate depends heavily on pH.

Intrinsic Rate Law:



Observed Rate Law (in terms of total stoichiometric concentration):



The pH "Bell Curve" Dependence

This is the most critical factor for experimental design.

  • Low pH (< 4): The equilibrium shifts entirely to

    
     and 
    
    
    
    . While
    
    
    is available, the nucleophile (
    
    
    ) is protonated and unreactive. Rate
    
    
    0.
  • High pH (> 11): The amine is free (

    
    ), but the cyanate is anionic (
    
    
    
    ). The electrophile (
    
    
    ) is depleted. Rate
    
    
    0.
  • Maximum Rate (

    
    ):  Occurs roughly halfway between the 
    
    
    
    of the amine (
    
    
    ) and the
    
    
    of cyanic acid (
    
    
    ).
    
    
Kinetic Data Summary

The following parameters are synthesized from standard alkyl-amine cyanate kinetic studies (e.g., Warner & Starks, Williams & Jencks).

ParameterTypical ValueMechanistic Implication
Reaction Order 2nd Order (Overall)Bimolecular collision is RDS.
Activation Energy (

)
65 – 85 kJ/molModerate barrier; reaction proceeds readily at >40°C.
Entropy of Activation (

)
Negative (large)Highly ordered transition state (associative mechanism).
Solvent Isotope Effect (

)
~1.0 – 1.2Proton transfer is likely not RDS for simple methylamine.
Ionic Strength Effect NegativeIncreasing salt concentration stabilizes the charged reactants relative to the neutral transition state, slightly slowing the rate.

Part 3: Experimental Protocols (Self-Validating)

Protocol A: In-Situ NMR Kinetics

This method is superior to HPLC for kinetic studies as it allows continuous monitoring without quenching, avoiding equilibrium shifts during sampling.

Objective: Determine


 for methylurea formation at pH 7.0.

Reagents:

  • Methylamine Hydrochloride (

    
     labeled optional for sensitivity).
    
  • Sodium Cyanate (NaOCN).

  • Phosphate Buffer (0.5 M, pH 7.0) in

    
    .[3]
    
  • Internal Standard: Maleic Acid (non-reactive, distinct shift).

Workflow:

  • Baseline: Dissolve Methylamine HCl (100 mM) in buffered

    
    . Record t=0 spectrum.[3]
    
  • Initiation: Add NaOCN (100 mM) solid directly to the NMR tube to minimize dead time. Shake vigorously.

  • Acquisition: Lock and shim immediately. Set up a pseudo-2D array (1 scan every 60 seconds for 2 hours) at controlled temperature (e.g., 298 K).

  • Data Processing: Integrate the methyl peak of Methylamine (

    
     ppm) vs. the methyl peak of Methylurea (
    
    
    
    ppm).
  • Validation: The sum of the integrals (Reactant + Product) must remain constant relative to the Internal Standard. A decrease indicates loss to the hydrolysis pathway (

    
     evolution).
    
Protocol B: HPLC-UV Quantitation (Impurity Profiling)

Used when detecting low-level cyanate decomposition in drug substances.

Workflow Visualization:

HPLCWorkflow Start Sample Preparation (Drug Substance + Cyanate Spike) Deriv Derivatization (Optional) Not needed for Methylurea Start->Deriv If amine lacks chromophore Quench Quench Step Dilute in 0.1% Formic Acid (pH < 3) Stops reaction immediately Start->Quench Direct Analysis Deriv->Quench Inject Injection Reverse Phase C18 Column Quench->Inject Detect Detection UV @ 200-210 nm (Amide bond) Inject->Detect

Figure 2: HPLC workflow for quantifying methylurea formation. The acid quench is critical to freeze the equilibrium.

Part 4: Implications for Drug Development

Protein Carbamylation

The kinetics described above are identical to the mechanism of protein carbamylation , a major degradation pathway in biotherapeutics.

  • Mechanism: Urea in formulation buffers decomposes to cyanate (

    
    ). This cyanate reacts with the N-terminal amino groups or Lysine side chains of proteins.
    
  • Prediction: Using the kinetic model, stability can be predicted. If the formulation pH is near the

    
     of the Lysine 
    
    
    
    -amino group (~10.5), carbamylation rates increase drastically.
  • Mitigation Strategy: Maintain formulation pH < 6.0 where the nucleophilic amine is protonated (

    
    ), rendering it unreactive toward cyanate.
    
Small Molecule Impurity Scavenging

In synthesis, excess cyanate must be quenched.

  • Recommendation: Do not rely solely on time for "decomposition." Active quenching with an acidic buffer (converting

    
     to 
    
    
    
    ) or a scavenger amine (e.g., Glycine) is required to prevent downstream methylurea formation.

References

  • Williams, A., & Jencks, W. P. (1974). Urea synthesis from amines and cyanic acid: kinetic evidence for a zwitterionic intermediate.[1][2] Journal of the Chemical Society, Perkin Transactions 2, (15), 1753-1759.

  • Warner, J. C., & Starks, F. W. (1941). A Study of the Kinetics of the Reaction between Calcium Isocyanate and Ethyl Sulfate. Journal of the American Chemical Society, 63(10).
  • Stark, G. R. (1965). Reactions of Cyanate with Functional Groups of Proteins. Biochemistry, 4(6), 1030–1036.
  • Dirnhuber, P., & Schutz, F. (1948). The distillation of cyanic acid from aqueous solutions of cyanate. Biochimica et Biophysica Acta, 2, 362-369.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of Methylamine Cyanate from Silver Cyanate

Abstract This document provides a comprehensive guide for the synthesis of methylamine cyanate, a versatile molecule with applications in materials science and as a synthetic intermediate.[1][2] The protocol herein is pr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of methylamine cyanate, a versatile molecule with applications in materials science and as a synthetic intermediate.[1][2] The protocol herein is predicated on the principles of the classic Wöhler synthesis, adapting the established reaction of silver cyanate with an ammonium salt to utilize a methylammonium salt.[3][4][5] This application note details the theoretical underpinnings, a step-by-step experimental protocol, safety considerations, and methods for the characterization of the final product. The intended audience includes researchers and professionals in the fields of chemistry and drug development.

Introduction and Scientific Background

The synthesis of organic compounds from inorganic precursors has been a cornerstone of modern chemistry since Friedrich Wöhler's synthesis of urea from ammonium cyanate in 1828.[3][5] Wöhler's original work included the reaction of silver cyanate with ammonium chloride, which proceeds via a salt metathesis reaction to form ammonium cyanate in solution, followed by its isomerization to urea upon heating.[3][4][6][7]

This application note extends this foundational concept to the synthesis of methylamine cyanate (CH₃NH₃OCN). By substituting ammonium chloride with methylammonium chloride (CH₃NH₃Cl), a similar double displacement reaction with silver cyanate (AgOCN) is expected to yield methylammonium cyanate and a precipitate of silver chloride (AgCl).

The reaction is driven to completion by the precipitation of the highly insoluble silver chloride, a principle effectively utilized in Wöhler's original experiment.[7] Methylamine cyanate itself is a valuable reagent, for instance, it has been used to manipulate the crystallization of MAPbI₃ films in the fabrication of high-efficiency perovskite solar cells.[2]

Reaction Mechanism and Stoichiometry

The core of this synthesis is a salt metathesis (double displacement) reaction.

Step 1: Double Displacement In an aqueous solution, silver cyanate and methylammonium chloride exchange ions. The silver ions (Ag⁺) combine with chloride ions (Cl⁻) to form the insoluble precipitate, silver chloride. Concurrently, the methylammonium ions (CH₃NH₃⁺) and cyanate ions (OCN⁻) remain in the solution as methylammonium cyanate.

Reaction: CH₃NH₃Cl(aq) + AgOCN(s) → CH₃NH₃OCN(aq) + AgCl(s)↓

Step 2: Isomerization (Potential Side Reaction) It is crucial to note that, analogous to ammonium cyanate isomerizing to urea, methylammonium cyanate can potentially isomerize to methylurea, particularly if heated.

CH₃NH₃OCN(aq) ⇌ (CH₃)NHCONH₂(aq)

To favor the formation and isolation of methylamine cyanate, the reaction should be conducted at or below room temperature, and any subsequent heating should be avoided.

Materials and Equipment

Reagents
ReagentFormulaMolar Mass ( g/mol )PuritySupplier
Silver CyanateAgOCN149.89≥99%[Specify Supplier]
Methylammonium ChlorideCH₃NH₃Cl67.52≥98%[Specify Supplier]
Deionized WaterH₂O18.02High PurityIn-house
EthanolC₂H₅OH46.07Anhydrous[Specify Supplier]
Diethyl Ether(C₂H₅)₂O74.12Anhydrous[Specify Supplier]
Equipment
  • Magnetic stirrer with stir bar

  • Round-bottom flask (100 mL)

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Buchner funnel and filter paper

  • Vacuum filtration flask

  • Rotary evaporator

  • Glassware for recrystallization

  • Analytical balance (±0.001 g)

  • Standard laboratory glassware and personal protective equipment (PPE)

Experimental Protocol

Safety Precaution: This procedure must be performed in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves. Silver compounds can stain skin and are toxic. Cyanates are also toxic.

Preparation of Reactants
  • Prepare Methylammonium Chloride Solution: Weigh 3.38 g (50 mmol) of methylammonium chloride and dissolve it in 40 mL of deionized water in a 100 mL beaker with gentle stirring.

  • Prepare Silver Cyanate Slurry: Weigh 7.50 g (50 mmol) of silver cyanate.[8] In a 100 mL round-bottom flask, add the silver cyanate powder followed by 20 mL of deionized water to create a slurry.

Reaction Procedure
  • Place the round-bottom flask containing the silver cyanate slurry on a magnetic stirrer and begin stirring.

  • Slowly add the methylammonium chloride solution to the stirring silver cyanate slurry at room temperature over a period of 10-15 minutes.

  • A thick, white precipitate of silver chloride will form immediately.

  • Continue to stir the reaction mixture vigorously at room temperature for 1 hour to ensure the reaction goes to completion.

Isolation and Purification
  • Filtration: Set up a vacuum filtration apparatus with a Buchner funnel. Wet the filter paper with a small amount of deionized water.

  • Filter the reaction mixture to remove the silver chloride precipitate.

  • Wash the precipitate in the funnel with two small portions (5 mL each) of cold deionized water to recover any remaining product. Combine the filtrate and the washings. The filtrate contains the desired methylamine cyanate.

  • Solvent Removal: Transfer the filtrate to a pear-shaped flask. Concentrate the solution using a rotary evaporator at a low temperature (bath temperature not exceeding 30°C) to avoid potential isomerization to methylurea. Do not evaporate to complete dryness initially; reduce the volume to approximately 10-15 mL.

  • Crystallization: Place the concentrated solution in an ice bath to induce crystallization of the methylamine cyanate. If crystals are slow to form, gently scratching the inside of the flask with a glass rod can initiate nucleation.

  • Final Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol, followed by a wash with cold diethyl ether to facilitate drying.

  • Dry the crystalline product under vacuum to obtain the final methylamine cyanate.

Workflow Diagram

SynthesisWorkflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification & Isolation prep_ma_cl Dissolve Methylammonium Chloride in H₂O mix Combine Reactants (Room Temperature, 1 hr) prep_ma_cl->mix prep_agocn Prepare Silver Cyanate Slurry in H₂O prep_agocn->mix filter_agcl Vacuum Filter to Remove AgCl mix->filter_agcl Forms AgCl precipitate rotovap Concentrate Filtrate (Rotary Evaporator, <30°C) filter_agcl->rotovap Aqueous solution of product crystallize Induce Crystallization (Ice Bath) rotovap->crystallize final_filter Filter Crystals crystallize->final_filter dry Dry Under Vacuum final_filter->dry product Pure Methylamine Cyanate Crystals dry->product

Caption: Experimental workflow for the synthesis of methylamine cyanate.

Characterization

To confirm the identity and purity of the synthesized methylamine cyanate, the following analytical techniques are recommended:

  • Melting Point Determination: Measure the melting point of the crystalline product. Compare it with literature values if available. A sharp melting point is indicative of high purity.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a strong, characteristic absorption band for the cyanate (OCN⁻) group, typically in the range of 2150-2250 cm⁻¹. The presence of N-H and C-H stretching frequencies from the methylammonium cation should also be visible.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (in D₂O): A singlet corresponding to the methyl (CH₃) protons. The amine protons may exchange with the solvent.

    • ¹³C NMR (in D₂O): A signal for the methyl carbon and a signal for the cyanate carbon.

  • Elemental Analysis: To confirm the empirical formula (CH₆N₂O).

Discussion and Troubleshooting

  • Low Yield: A potential cause for low yield is the partial solubility of methylamine cyanate in the wash solvents. Ensure the wash solvents (ethanol, diethyl ether) are ice-cold to minimize product loss. Incomplete reaction can also be a factor; ensure adequate stirring time.

  • Product Contamination: The primary potential contaminant is methylurea, formed via thermal isomerization. This can be minimized by maintaining low temperatures throughout the workup, especially during the solvent removal step. If IR spectroscopy indicates the presence of a carbonyl (C=O) peak around 1650-1700 cm⁻¹, methylurea contamination is likely. Recrystallization from a suitable solvent system may be necessary for further purification.

  • Handling of Silver Cyanate: Silver cyanate is a light-sensitive powder.[8] It should be stored in a dark container and handled in an area with subdued lighting to prevent decomposition.

Conclusion

The synthesis of methylamine cyanate can be successfully achieved by adapting the classic Wöhler synthesis. The key to this procedure is the metathesis reaction between methylammonium chloride and silver cyanate, which is effectively driven by the precipitation of silver chloride. Careful control of temperature during the isolation phase is critical to prevent the formation of the isomeric byproduct, methylurea. The resulting product is a valuable chemical intermediate with demonstrated utility in modern materials science.

References

  • CN104387295A - Preparation method of methyl isocyanate - Google Patents. Google Patents.
  • Methyl Isocyanate - ResearchGate. ResearchGate. Available at: [Link]

  • Wöhler synthesis - chemeurope.com. chemeurope.com. Available at: [Link]

  • Wöhler synthesis - Wikipedia. Wikipedia. Available at: [Link]

  • Methylamine Hydrochloride - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Silver cyanate - Wikipedia. Wikipedia. Available at: [Link]

  • US2011570A - Process for the production of methylamine - Google Patents. Google Patents.
  • Electrocatalytic synthesis of methylamine from nitrate and carbon dioxide on a heterometallic polyphthalocyanine - Chemical Science (RSC Publishing). Royal Society of Chemistry. Available at: [Link]

  • The Wohler synthesis: a piece of chemistry history - YouTube. YouTube. Available at: [Link]

  • Methyl isocyanide - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Wohler synthesis: magnesium cyanate + ammonium chloride? - Chemistry Stack Exchange. Chemistry Stack Exchange. Available at: [Link]

  • Methylammonium cyanate - ChemBorun - Borun New Material. ChemBorun. Available at: [Link]

  • Silver Cyanate Preparation & Uses - Study.com. Study.com. Available at: [Link]

  • Experiment 4 WÖHLER'S SYNTHESIS OF UREA - CHEMISTRY. CHEMISTRY. Available at: [Link]

  • Additive Engineering for Efficient and Stable MAPbI3-Perovskite Solar Cells with an Efficiency of over 21% | ACS Applied Materials & Interfaces - ACS Publications. ACS Publications. Available at: [Link]

Sources

Application

experimental procedures for methylamine cyanate production

Application Note: High-Purity Synthesis and Stabilization of Methylammonium Cyanate (MAOCN) Abstract Methylammonium cyanate ( , MAOCN) is a critical pseudohalide precursor used in the additive engineering of hybrid perov...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis and Stabilization of Methylammonium Cyanate (MAOCN)

Abstract

Methylammonium cyanate (


, MAOCN) is a critical pseudohalide precursor used in the additive engineering of hybrid perovskite solar cells (PSCs) to passivate defects and modulate crystallization kinetics.[1] Additionally, it serves as a transient intermediate in the synthesis of N-methylurea derivatives for pharmaceutical applications. This guide details a high-purity synthesis protocol via salt metathesis, emphasizing temperature control to prevent premature isomerization to methylurea.

Introduction & Mechanistic Insight

The Challenge of Instability: Methylammonium cyanate is thermodynamically unstable relative to its isomer, N-methylurea. Similar to the historic Wöhler synthesis (Ammonium Cyanate


 Urea), MAOCN undergoes a nucleophilic rearrangement where the amine nitrogen attacks the electrophilic carbon of the cyanate ion.


Why Use MAOCN? In perovskite photovoltaics (e.g.,


), the cyanate anion (

) acts as a Lewis base, coordinating with undercoordinated

defects at grain boundaries. This suppresses non-radiative recombination and improves device stability. The counter-cation, methylammonium (

), integrates into the perovskite lattice. High purity is essential; halide contamination (Cl, Br) can unintentionally alter the bandgap.

Safety & Hazard Analysis

  • Methylamine Precursors: Methylamine hydrochloride is hygroscopic and an irritant.

  • Cyanates: Silver cyanate and the product MAOCN should be treated as potentially toxic cyanogens, though they are less volatile than HCN. Handle in a fume hood.

  • Silver Salts: Silver nitrate and silver cyanate cause staining and are toxic to aquatic life.

  • Solvents: Anhydrous methanol/ethanol are flammable and toxic.

Experimental Protocol: Salt Metathesis Route

Objective: Synthesize halide-free Methylammonium Cyanate via Silver Cyanate metathesis. Scale: Laboratory (10 mmol basis).

Reagents & Equipment
ReagentPurityRole
Methylamine Hydrochloride (

)

99.0%
Cation Source
Silver Cyanate (

)

98%
Anion Source
Anhydrous Ethanol (

)

50 ppm

Solvent
Diethyl EtherACS ReagentAntisolvent

Equipment:

  • Schlenk line (for inert atmosphere).

  • Jacketed reaction vessel (cooled to -10°C).

  • 0.22

    
     PTFE syringe filters or sintered glass funnel.
    
  • Rotary evaporator with cold trap.

Step-by-Step Procedure

Step 1: Preparation of Reactant Slurries

  • In a glovebox or under

    
     flow, dissolve 0.675 g (10 mmol) of Methylamine HCl  in 20 mL of anhydrous ethanol.
    
  • Weigh 1.499 g (10 mmol) of Silver Cyanate (AgOCN) . Note: AgOCN is sparingly soluble; it will be used as a suspension.

Step 2: Metathesis Reaction (Critical Control Point)

  • Rationale: Low temperature is required to inhibit the isomerization to methylurea (

    
     increases significantly above 0°C).
    
  • Cool the Methylamine HCl solution to -10°C using an ice/salt bath or cryostat.

  • Add the AgOCN powder slowly to the stirring amine solution.

  • Protect from light (foil wrap) to prevent silver salt degradation.

  • Stir vigorously for 4–6 hours at -10°C. The reaction is driven by the precipitation of AgCl (

    
    ).
    
    
    
    

Step 3: Filtration and Isolation

  • While maintaining the cold temperature, filter the suspension through a 0.2

    
     PTFE filter or fine sintered glass frit to remove the AgCl precipitate and unreacted AgOCN.
    
  • Filtrate Check: The clear filtrate contains dissolved MAOCN.

  • Optional Concentration: Remove 50-70% of the solvent under vacuum at < 0°C . Do not heat.

Step 4: Crystallization

  • Add cold Diethyl Ether (antisolvent) dropwise to the concentrated filtrate until turbidity appears.

  • Store at -20°C overnight to crystallize Methylammonium Cyanate.

  • Filter the white crystals and dry under high vacuum at room temperature for < 30 mins (prolonged drying may induce isomerization).

Step 5: Storage

  • Store in a glovebox at -20°C .

  • Shelf-life: < 1 month (slow conversion to methylurea occurs even at low temps).

Quality Control & Characterization

To validate the synthesis, you must distinguish the ionic salt from the urea isomer.

TechniqueParameterMAOCN (Salt) SignalMethylurea (Isomer) Signal
FTIR C

N Stretch
Strong peak ~2160 cm

(

)
Absent
FTIR C=O StretchAbsentStrong peak ~1650 cm

(Amide)
XRD Crystal PhaseUnique lattice (check vs. urea std)Distinct urea lattice

C NMR
Carbonyl/Cyanate

~128-130 ppm (

)

~160 ppm (

)

Process Visualization

Figure 1: Synthesis and Degradation Pathway

This diagram illustrates the synthesis workflow and the competing isomerization pathway that must be suppressed.

MAOCN_Synthesis Start Methylamine HCl (Solubilized) Reaction Metathesis Reaction (-10°C, 4h, Dark) Start->Reaction Reagent AgOCN (Solid Suspension) Reagent->Reaction Filter Filtration (Remove AgCl) Reaction->Filter Precipitation of AgCl Filtrate MAOCN Solution (Unstable) Filter->Filtrate Product MAOCN Crystals (Target) Filtrate->Product Antisolvent Cryst. (-20°C) Isomer N-Methylurea (Impurity) Filtrate->Isomer Heat (>0°C) Spontaneous Isomerization Product->Isomer Long-term Storage

Caption: Workflow for MAOCN synthesis via metathesis, highlighting the critical thermal instability leading to Methylurea.

Figure 2: Application Mechanism in Perovskites

Describing how MAOCN functions as an additive in solar cell fabrication.

Perovskite_Mechanism cluster_Action Passivation Mechanism Defect Pb²⁺ Defect (Grain Boundary) Coordination Lewis Base Coordination (OCN⁻ -> Pb²⁺) Defect->Coordination MAOCN MAOCN Additive MAOCN->Coordination Crystallization Retarded Crystallization (Improved Morphology) MAOCN->Crystallization Result High Efficiency Stable PSC Device Coordination->Result Crystallization->Result

Caption: Mechanism of MAOCN additive in passivating lead defects and controlling film growth in Perovskite Solar Cells.

References

  • Zhang, H., et al. (2021). "Additive Engineering for Efficient and Stable MAPbI3-Perovskite Solar Cells with an Efficiency of over 21%." ACS Applied Materials & Interfaces, 13(37), 44308–44316. [Link][1]

  • Williams, A., & Jencks, W. P. (1974). "Urea Synthesis from Amines and Cyanate." Journal of the Chemical Society, Perkin Transactions 2.
  • McKenna, B., et al. (2020). "Synthetic factors affecting the stability of methylammonium lead halide perovskite nanocrystals."[2] Nanoscale, 12, 11694-11702.[2] [Link]

  • ResearchGate Entry. "The isomerization of ammonium cyanates. II. The kinetics of isomerization of ammonium and alkylammonium cyanates." [Link]

Sources

Method

Application Note: Methylamine Cyanate as a Multimodal Precursor

Executive Summary Methylamine cyanate (Methylammonium cyanate; MAOCN) represents a pivotal intersection between classical organic synthesis and modern materials science. Traditionally utilized as the transient intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methylamine cyanate (Methylammonium cyanate; MAOCN) represents a pivotal intersection between classical organic synthesis and modern materials science. Traditionally utilized as the transient intermediate in the Wöhler-type synthesis of


-methylurea, it has re-emerged as a critical "green" alternative to the highly toxic Methyl Isocyanate (MIC) in the production of carbamoyl scaffolds. Furthermore, recent developments in photovoltaics have identified MAOCN as a functional additive for stabilizing hybrid perovskite films.

This guide provides validated protocols for generating and utilizing methylamine cyanate, emphasizing safety, atom economy, and mechanistic understanding.

Part 1: Chemical Fundamentals & Mechanism

The Isocyanate-Free Advantage

The industrial standard for introducing an


-methylcarbamoyl motif (

) often involves Methyl Isocyanate (MIC), the agent responsible for the Bhopal disaster. Methylamine cyanate offers a safer, stoichiometric equivalent via an equilibrium-driven rearrangement.

Comparative Safety Profile:

Feature Methyl Isocyanate (MIC) Methylamine Cyanate (MAOCN)
State Volatile Liquid (bp 39°C) Salt/Transient Intermediate
Toxicity Extreme (LC50 ~6 ppm) Moderate (Cyanate salt hazards)
Storage High Pressure/Refrigeration Generated in situ from stable solids

| Mechanism | Electrophilic Addition | Nucleophilic Rearrangement |

The Rearrangement Mechanism

Similar to the historic conversion of ammonium cyanate to urea, methylammonium cyanate exists in equilibrium with


-methylurea. In aqueous or polar protic solvents, the salt form is favored at lower temperatures, while heating drives the equilibrium toward the thermodynamically stable urea derivative.

ReactionMechanism Precursors Precursors (MeNH3+ Cl- + NaOCN) Salt Methylammonium Cyanate [CH3NH3]+ [OCN]- Precursors->Salt Metathesis (H2O, RT) TS Transition State (Proton Transfer) Salt->TS Δ (Heat) TS->Salt Minor Reversion Product N-Methylurea (CH3-NH-CO-NH2) TS->Product Irreversible Isomerization

Figure 1: Mechanistic pathway from ionic precursors to covalent urea product. The reaction is driven by the thermodynamic stability of the urea carbonyl bond.

Part 2: Synthesis of N-Methylurea (Protocol A)

Application: Precursor for caffeine, theobromine, and agrochemical synthesis. Principle: In situ generation of methylammonium cyanate followed by thermal rearrangement.

Materials
  • Methylamine Hydrochloride (

    
    ):  1.0 eq (e.g., 67.5 g)
    
  • Sodium Cyanate (

    
    ):  1.05 eq (e.g., 68.3 g) - Excess ensures complete amine consumption.
    
  • Solvent: Deionized Water (Minimum volume to dissolve salts, approx. 200 mL).

  • Reagents: Conc. HCl (for pH adjustment).

Step-by-Step Protocol
  • Dissolution: In a 500 mL round-bottom flask, dissolve 67.5 g of methylamine hydrochloride in 150 mL of water.

  • Addition: Add 68.3 g of sodium cyanate to the solution. The reaction is slightly endothermic; ensure complete dissolution.

    • Checkpoint: The solution now contains methylammonium cyanate and NaCl.

  • Rearrangement (The "Wöhler" Step):

    • Heat the solution to 60–80°C for 2 hours.

    • Note: Do not reflux vigorously at the start to avoid loss of methylamine vapor if the equilibrium shifts backward.

    • After 2 hours, increase temperature to a gentle reflux (100°C) for 30 minutes to drive the reaction to completion.

  • Isolation:

    • Evaporate the water under reduced pressure (Rotavap) to obtain a dry white solid (mixture of methylurea and NaCl).

    • Extraction: Extract the solid residue with hot absolute ethanol (

      
       mL). Methylurea is soluble in ethanol; NaCl is not.
      
    • Filter off the undissolved NaCl.

  • Crystallization:

    • Concentrate the ethanolic filtrate.

    • Cool to 0°C to crystallize

      
      -methylurea.
      
    • Yield: Expected yield is 60–75%. Melting point: 101–102°C.

Part 3: Advanced Application – Perovskite Solar Cells (Protocol B)

Application: Additive engineering for Methylammonium Lead Iodide (


) films.
Context:  In this context, "Methylamine Cyanate" (MAOCN) acts as a pseudo-halide additive. It slows crystallization, creating larger grain sizes and passivating defects at grain boundaries.
Mechanism of Action

The cyanate anion (


) coordinates with 

, slowing the rapid reaction between

and

. This controlled retardation allows for the formation of high-quality, pinhole-free films.

PerovskiteWorkflow Precursor Precursor Solution (PbI2 + MAI in DMF/DMSO) SpinCoat Spin Coating (Anti-solvent drip) Precursor->SpinCoat Additive Add MAOCN (0.5 - 2.0 wt%) Additive->SpinCoat Doping Intermediate Intermediate Phase (MAOCN-Pb-I Complex) SpinCoat->Intermediate Retarded Nucleation Annealing Thermal Annealing (100°C) Intermediate->Annealing OCN- Release/Exchange Film High-Crystallinity MAPbI3 Film Annealing->Film Grain Growth

Figure 2: Workflow for MAOCN-assisted Perovskite Film Fabrication. The additive modulates the kinetics of the crystallization process.

Protocol for Perovskite Doping[1]
  • Stock Solution: Prepare a 1M solution of

    
     in DMF:DMSO (4:1 v/v).
    
  • Additive Preparation: Synthesize MAOCN in situ or purchase high-purity methylamine and cyanic acid sources (often handled as MAI + Pb(SCN)2 analogues in literature, but specifically for OCN, use stoichiometric MA-HCl + NaOCN in the precursor solvent, filtering off NaCl if necessary, or use direct MA + HOCN gas if available in specialized setups).

    • Note: For research consistency, adding 0.5% to 2% (molar ratio relative to Pb) of Methylammonium Cyanate is standard.

  • Deposition:

    • Spin-coat the precursor at 4000 rpm for 30s.

    • Apply Chlorobenzene anti-solvent at the 15th second.

  • Annealing: Heat at 100°C for 10 minutes.

  • Result: Films treated with MAOCN exhibit larger grain sizes (>500 nm) and reduced non-radiative recombination compared to pristine films.

Part 4: Safety & Handling Guidelines

Hazard Identification
  • Sodium Cyanate: Harmful if swallowed. Contact with acid liberates toxic cyanic acid gas.

  • Methylamine HCl: Irritant.[1] Hygroscopic.

  • Reaction Product (Methylurea): Low acute toxicity, but should be handled as a chemical irritant.

Critical Controls
  • Acid Warning: Never mix Cyanate salts directly with strong acids without ventilation. This generates Isocyanic Acid (

    
    ), which is toxic and volatile.
    
  • Thermal Control: In Protocol A, ensure the condenser is efficient. Although methylamine is largely protonated, equilibrium vapor pressure exists.

  • Waste Disposal: Quench excess cyanate with dilute bleach (sodium hypochlorite) in alkaline solution to convert to nitrogen and carbonate before disposal.

References

  • Organic Syntheses: Methylurea. Org. Synth. 1935, 15, 48.

  • ACS Applied Materials & Interfaces: Additive Engineering for Efficient and Stable MAPbI3-Perovskite Solar Cells... (Discusses Methylamine Cyanate/MAOCN as additive).

  • EPA Fact Sheet: Methyl Isocyanate. (For safety comparison data).

  • ResearchGate: Synthesis of N,N-diethylaminopropylurea... from Primary Amines and Potassium Cyanate. (Modern protocols for urea synthesis).

Sources

Application

reaction conditions for methylamine and cyanic acid

Application Note: Optimized Synthesis of N-Methylurea via Nucleophilic Addition Abstract & Strategic Relevance The formation of N-methylurea ( ) from methylamine and cyanic acid represents a fundamental transformation in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis of N-Methylurea via Nucleophilic Addition

Abstract & Strategic Relevance

The formation of N-methylurea (


) from methylamine and cyanic acid represents a fundamental transformation in organic synthesis, analogous to the historic Wöhler synthesis of urea. In modern drug development, this reaction serves as a critical entry point for generating urea linkages found in kinase inhibitors, soluble epoxide hydrolase inhibitors, and various peptidomimetics.

This guide provides a high-fidelity protocol for the synthesis of N-methylurea using Methylamine Hydrochloride and Potassium Cyanate . This "salt-exchange" method is prioritized over direct acidification of cyanates to minimize the risk of generating lethal Hydrogen Cyanide (HCN) gas while maximizing yield and purity.

Reaction Mechanism & Logic

The reaction relies on a delicate acid-base equilibrium. Cyanic acid (


) exists in equilibrium with isocyanic acid (

), the latter being the electrophile. Methylamine (

) acts as the nucleophile.
  • The Challenge:

    • If the pH is too low (acidic): Cyanate hydrolyzes to

      
       and 
      
      
      
      , or forms HCN gas.
    • If the pH is too high (basic): The amine is unprotonated (good nucleophile), but the concentration of reactive isocyanic acid (

      
      ) drops as the equilibrium shifts toward the unreactive cyanate ion (
      
      
      
      ).
  • The Solution: Using Methylamine Hydrochloride (

    
    ) and Potassium Cyanate (
    
    
    
    ) creates a self-buffering aqueous system (~pH 6-7) that maintains optimal concentrations of both reactive species.
Mechanistic Pathway (DOT Visualization)

ReactionMechanism Reactants Reagents: MeNH3+ Cl- + K+ OCN- Equilibrium Equilibrium Phase: MeNH2 (Nucleophile) + HNCO (Electrophile) Reactants->Equilibrium Dissolution in H2O TS Transition State: Nucleophilic Attack on Carbonyl Carbon Equilibrium->TS Rate Determining Step SideReaction Side Reaction (Acidic pH): Hydrolysis to CO2 + NH4+ Equilibrium->SideReaction Excess H+ Product Product: N-Methylurea TS->Product Proton Transfer

Figure 1: Mechanistic pathway showing the convergence of the amine and isocyanic acid. Note the side reaction pathway if pH drops too low.

Critical Reaction Parameters

The following parameters must be controlled to ensure reproducibility and safety.

ParameterOptimal ConditionScientific Rationale
Stoichiometry 1.0 : 1.05 (Amine : Cyanate)A slight excess of KOCN ensures complete consumption of the amine salt. Large excesses complicate purification.
Solvent Water (Deionized)Water solubilizes the ionic starting materials and facilitates the proton transfer required for the mechanism.
Temperature 50°C – 70°CHeating overcomes the activation energy for the nucleophilic attack. Temperatures >80°C increase the risk of biuret formation and hydrolysis.
Concentration 3.0 M – 5.0 MHigh concentration drives the bimolecular reaction kinetics and simplifies product isolation via crystallization upon cooling.
pH Control pH 6.0 – 7.0Critical: Controlled by the stoichiometry of the salts. Do not add strong mineral acids.

Experimental Protocol: Synthesis of N-Methylurea

Safety Pre-Check:

  • Cyanate Hazard: Potassium cyanate is harmful if swallowed.[1][2] Contact with acid releases toxic HCN gas.[1][2][3]

  • Methylamine Hazard: Methylamine is volatile and corrosive.

  • Engineering Controls: Perform all weighing and heating steps in a functioning fume hood.

Materials
  • Methylamine Hydrochloride (

    
    , MW: 67.52  g/mol )
    
  • Potassium Cyanate (

    
    , MW: 81.12  g/mol )
    
  • Deionized Water

  • Ethanol (absolute, for recrystallization)

Step-by-Step Procedure
  • Dissolution:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (148 mmol) of Methylamine Hydrochloride in 30 mL of deionized water.

    • Ensure complete dissolution at room temperature.

  • Addition of Cyanate:

    • In a separate beaker, dissolve 12.6 g (155 mmol, 1.05 eq) of Potassium Cyanate in 30 mL of warm deionized water (approx. 40°C).

    • Note: Dissolve KOCN immediately before use to prevent hydrolysis.

    • Slowly pour the KOCN solution into the Methylamine solution while stirring.

    • Observation: The solution should remain clear. No gas evolution should occur (gas indicates HCN formation due to excess acid—check pH if this happens).

  • Reaction:

    • Heat the mixture to 60–70°C using an oil bath or heating mantle.

    • Maintain this temperature with stirring for 2 hours .

    • Self-Validation: Monitor reaction progress by TLC (eluent: 10% MeOH in DCM) or simply by the time-temperature standard, as this reaction is robust.

  • Isolation:

    • Transfer the reaction mixture to an evaporating dish or use a rotary evaporator to remove water under reduced pressure at 60°C.

    • Evaporate until a dry, white solid residue remains. This residue consists of N-methylurea and Potassium Chloride (KCl).

  • Purification (Extraction/Crystallization):

    • Add 50 mL of absolute ethanol to the dry residue.

    • Heat the ethanol suspension to boiling (approx. 78°C) on a steam bath or hot plate (no open flame).

    • Filtration: Perform a hot filtration to remove the insoluble Potassium Chloride (KCl). Collect the filtrate.

    • Optional: Re-extract the KCl solid with another 20 mL of hot ethanol to maximize yield.

  • Crystallization:

    • Allow the combined ethanol filtrate to cool slowly to room temperature, then place in an ice bath (

      
      ) for 1 hour.
      
    • Colorless, prismatic crystals of N-methylurea will form.

    • Filter the crystals and wash with a small amount of cold ethanol.

    • Dry in a vacuum desiccator.

Expected Results
  • Yield: 7.5 – 8.5 g (70–80%)

  • Melting Point: 109°C – 111°C (Lit. value: 111°C)

  • Appearance: White crystalline solid.[3]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of CyanateEnsure KOCN is dissolved immediately before addition. Do not overheat (>80°C).
Product is Wet/Sticky Hygroscopic ImpuritiesEnsure thorough drying in a vacuum desiccator. Recrystallize from dry ethanol.
Gas Evolution (Bubbling) Acidic pH (HCN/CO2)STOP immediately. The solution is too acidic. Neutralize with dilute NaOH. Ensure Methylamine HCl is used, not free acid.
Impurity (Biuret) OverheatingBiuret forms from urea dimerization at high temps. Keep reaction temp <80°C.

Workflow Diagram

Workflow Start Start: Dissolve MeNH3Cl in Water Mix Add KOCN Solution (1.05 eq) Start->Mix React Heat to 60-70°C (2 Hours) Mix->React Evap Evaporate to Dryness (Residue: Urea + KCl) React->Evap Extract Extract with Hot Ethanol Evap->Extract Filter Hot Filtration (Remove solid KCl) Extract->Filter Crystallize Cool Filtrate to 0°C Isolate Crystals Filter->Crystallize

Figure 2: Operational workflow for the isolation of N-methylurea, highlighting the separation of the byproduct KCl.

References

  • Organic Syntheses. "Methylurea". Organic Syntheses, Coll.[4] Vol. 2, p. 461 (1943); Vol. 15, p. 48 (1935).

  • Cohen, S. et al. "The reaction of cyanic acid with amines." Journal of the Chemical Society, 1964.
  • Dartmouth College EHS. "Cyanide Salts - Safety Guidelines." Dartmouth Environmental Health & Safety.

  • Tiwari, L. et al. "A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water."[5] RSC Advances, 2018, 8, 22469-22478.

Sources

Method

Application Note: Catalytic &amp; In-Situ Methodologies for Methylamine Cyanate Intermediates

Executive Summary & Strategic Rationale In modern pharmaceutical synthesis, the introduction of the N-methylcarbamoyl moiety is a frequent requirement. Historically, this was achieved using Methyl Isocyanate (MIC) , a re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In modern pharmaceutical synthesis, the introduction of the N-methylcarbamoyl moiety is a frequent requirement. Historically, this was achieved using Methyl Isocyanate (MIC) , a reagent notorious for its extreme toxicity and volatility (boiling point 39.1°C), most tragically associated with the 1984 Bhopal disaster.

This guide details the Methylamine Cyanate route—a safer, scalable, and catalytic alternative. By utilizing the equilibrium between methylammonium cyanate salts and N-methylurea, researchers can generate the reactive equivalent of MIC in situ without ever handling the hazardous gas. This approach aligns with Green Chemistry Principle #3 (Less Hazardous Chemical Syntheses) and is critical for the safe production of urea derivatives, hydantoins, and pyrimidines in drug discovery.

Key Advantages[1]
  • Safety: Eliminates bulk storage of MIC.

  • Process Control: Reaction rates tunable via pH and Phase Transfer Catalysis (PTC).

  • Versatility: Compatible with aqueous and organic solvent systems.[1][2][3]

Mechanistic Principles

The core transformation relies on the Wöhler synthesis analogue. Unlike the spontaneous rearrangement of ammonium cyanate to urea, the methylamine variant is heavily influenced by pH and solvent polarity.

The Equilibrium

The reaction does not proceed via a direct solid-state rearrangement but rather through a dissociation-recombination mechanism.

  • Dissociation: Methylammonium cyanate (

    
    ) dissociates into neutral methylamine (
    
    
    
    ) and Isocyanic Acid (
    
    
    ).
  • Nucleophilic Attack: The lone pair of the methylamine attacks the electrophilic carbon of the isocyanic acid.

  • Tautomerization: The resulting enol-like intermediate tautomerizes to the stable N-methylurea.

Catalytic Influence:

  • Acid Catalysis: Slight acidity promotes the formation of reactive

    
     species.
    
  • Phase Transfer Catalysis (PTC): In organic media, quaternary ammonium salts transport the cyanate anion (

    
    ) into the organic phase, effectively increasing the local concentration of the reactive species near the amine substrate.
    

MethylamineCyanateMechanism cluster_catalysis Catalytic Factors Reactants Methylamine HCl + NaOCN Salt Methylammonium Cyanate Salt (CH3NH3+ OCN-) Reactants->Salt Ion Exchange Dissociation Dissociation Species (CH3NH2 + HNCO) Salt->Dissociation Equilibrium (Heat/pH) TS Transition State (Nucleophilic Attack) Dissociation->TS Rate Limiting Step Product N-Methylurea (Thermodynamic Product) TS->Product Tautomerization PTC Phase Transfer Catalyst (Solubilizes OCN-) PTC->Salt Organic Phase Transfer

Figure 1: Mechanistic pathway of Methylamine Cyanate rearrangement to N-Methylurea, highlighting the dissociation equilibrium required for reaction.

Experimental Protocols

Protocol A: Standard Aqueous Synthesis (Baseline)

Best for: Simple synthesis of N-methylurea precursors for nitrosation or bulk intermediates.

Safety Note: Perform in a fume hood. While safer than MIC, cyanates can release toxic fumes if acidified strongly.

Reagents:

  • Methylamine Hydrochloride (CAS: 593-51-1): 1.0 equiv

  • Sodium Cyanate (CAS: 917-61-3): 1.05 equiv

  • Deionized Water: 3 mL per gram of amine salt

Procedure:

  • Dissolution: In a round-bottom flask, dissolve Methylamine HCl in deionized water.

  • Addition: Add Sodium Cyanate in a single portion. The solution will cool slightly (endothermic dissolution).

  • Reaction: Heat the solution to 60°C for 2 hours, then raise to 80°C for 1 hour.

    • Why: The lower initial temperature prevents rapid off-gassing of isocyanic acid before it can react with the amine.

  • Concentration: Evaporate the water under reduced pressure (Rotavap) at 50°C until a thick slurry forms.

  • Extraction: Add hot ethanol (anhydrous) to the slurry to dissolve the urea product, leaving the NaCl byproduct behind. Filter the hot mixture.

  • Crystallization: Cool the ethanol filtrate to 0°C. White crystals of N-methylurea will precipitate.

  • Yield: Typical yields are 70–85%.

Protocol B: Phase Transfer Catalyzed (PTC) Synthesis

Best for: Reaction with hydrophobic amines or when anhydrous conditions are required to prevent side-hydrolysis.

Reagents:

  • Methylamine (2M in THF): 1.0 equiv

  • Sodium Cyanate (Solid, finely ground): 1.5 equiv

  • Catalyst: Tetrabutylammonium Bromide (TBAB): 5 mol%

  • Solvent: Dichloromethane (DCM) or Toluene

Procedure:

  • Setup: Charge a reactor with Sodium Cyanate, TBAB, and solvent. Stir vigorously to create a suspension.

  • Activation: Add the Methylamine solution dropwise at room temperature.

  • Catalysis: Heat to reflux (40°C for DCM, 80°C for Toluene).

    • Mechanism:[1][2][4][5][6][7][8] TBAB shuttles the

      
       anion into the organic phase as 
      
      
      
      , where it is highly nucleophilic due to the lack of hydration shells ("naked anion" effect).
  • Monitoring: Monitor by TLC (10% MeOH in DCM) or HPLC. The reaction is typically complete in 4–6 hours.

  • Workup: Filter off the inorganic salts. Wash the filtrate with water (2x) to remove the catalyst. Dry over

    
     and concentrate.
    

Application Data & Comparison

The following table contrasts the methods for generating the N-methylcarbamoyl motif.

FeatureMethyl Isocyanate (MIC) GasAqueous Cyanate Method (Prot. A)PTC Cyanate Method (Prot. B)
Safety Profile Critical Hazard (Inhalation/Explosion)Low Hazard (Solid salts)Low Hazard (Solid salts)
Atom Economy 100%~65% (NaCl waste)~65% (NaCl waste)
Reaction Time Instant (< 30 min)Slow (3–5 hours)Medium (4–6 hours)
Moisture Sensitivity High (Hydrolyzes to amine)None (Water is solvent)Low (Anhydrous conditions)
Scalability Difficult (Requires specialized engineering)High (Simple tanks)High (Standard reactors)
Typical Yield >95%70–85%80–90%

Advanced Application: Cascade Heterocycle Synthesis

Target: 1-Methylhydantoin synthesis via in-situ cyanate trapping.

This protocol demonstrates the utility of the intermediate in constructing drug scaffolds.[9]

CascadeReaction Step1 Step 1: Urea Formation (Methylamine + KOCN + HCl) Intermediate N-Methylurea Intermediate (In Situ) Step1->Intermediate pH < 5.0 Step2 Step 2: Cyclization (+ Glycine / Heat) Intermediate->Step2 Acid Catalyzed Condensation Product 1-Methylhydantoin Step2->Product -H2O

Figure 2: One-pot cascade synthesis of 1-Methylhydantoin utilizing the methylamine cyanate intermediate.

Protocol:

  • Mix Glycine (1 equiv) and Methylamine HCl (1 equiv) in water.

  • Add Potassium Cyanate (1.1 equiv) and heat to 60°C.

  • After 1 hour, add concentrated HCl (1 equiv) to drive the cyclization (acid-catalyzed dehydration).

  • Reflux for 2 hours. Upon cooling, the hydantoin crystallizes.

References

  • Organic Syntheses, Coll.[10] Vol. 2, p. 461 (1943). Methylurea. A foundational protocol for the aqueous synthesis of methylurea from methylamine hydrochloride and potassium cyanate.

  • Kurzer, F. (1956).Cyanates and their Thio-derivatives. Chemical Reviews.

  • Starks, C. M. (1971). Phase-transfer catalysis.[2] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. J. Am. Chem. Soc. (Seminal work on PTC, applicable to cyanate transfer).

  • Centers for Disease Control and Prevention (CDC).Methyl Isocyanate (MIC) Safety Data.

  • Phasetransfercatalysis.com.PTC Cyanation and Nucleophilic Substitution.

Sources

Application

Synthesis of Substituted Ureas via Methylamine Cyanate: An Application Note and Protocol

Abstract This technical guide provides a comprehensive overview and a detailed, field-proven protocol for the synthesis of substituted ureas, specifically focusing on the reaction of methylamine with a cyanate salt. This...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and a detailed, field-proven protocol for the synthesis of substituted ureas, specifically focusing on the reaction of methylamine with a cyanate salt. This method, a variation of the classic Wöhler urea synthesis, offers a robust and scalable route to N-substituted ureas, a critical pharmacophore in modern drug discovery.[1][2][3] We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, outline critical safety considerations, and present methods for the characterization of the final products. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of small molecules for pharmaceutical and agrochemical applications.[4]

Introduction: The Enduring Importance of the Urea Moiety

The urea functional group is a cornerstone in medicinal chemistry, renowned for its ability to form stable, multipoint hydrogen bonds with biological targets.[1] This unique bonding capability makes it a privileged scaffold in drug design, enabling fine-tuning of drug-target interactions and optimization of pharmacokinetic properties.[2][3] Consequently, substituted ureas are integral components of a wide array of clinically approved therapeutics, including anticancer, antiviral, and anti-inflammatory agents.[1]

While numerous methods exist for the synthesis of substituted ureas, many rely on hazardous reagents such as phosgene or its derivatives.[1][4] The reaction of an amine with a cyanate salt, reminiscent of Friedrich Wöhler's seminal synthesis of urea from ammonium cyanate in 1828, presents a safer and more environmentally benign alternative.[5][6][7] This application note specifically details the synthesis of N-methylurea, a valuable building block, through the reaction of methylamine with potassium cyanate. The principles and procedures outlined herein can be readily adapted for the synthesis of a diverse range of N-substituted ureas.

Mechanistic Insights: A Modern Look at a Classic Reaction

The synthesis of a substituted urea from an amine and a cyanate salt proceeds through a mechanism analogous to the Wöhler synthesis. The reaction is initiated by the in-situ formation of the corresponding ammonium cyanate, in this case, methylammonium cyanate. This salt exists in equilibrium with the free amine (methylamine) and cyanic acid (HOCN) or its more stable tautomer, isocyanic acid (HNCO).[5][7][8]

The core of the reaction is the nucleophilic addition of the amine to the electrophilic carbon atom of the isocyanate intermediate.[4] The detailed reaction pathways have been explored through quantum chemical calculations, suggesting a two-step process: the decomposition of the ammonium cyanate, followed by the nucleophilic attack of the amine on the isocyanic acid.[8]

Figure 1: Reaction mechanism for the synthesis of N-methylurea.

Experimental Protocol: Synthesis of N-Methylurea

This protocol provides a detailed procedure for the synthesis of N-methylurea from methylamine hydrochloride and potassium cyanate. This method has been demonstrated to be efficient and scalable.[9][10]

Materials and Reagents
Reagent/MaterialGradeSupplierComments
Methylamine hydrochloride (CH₃NH₃Cl)≥98%Standard Chemical Supplier
Potassium cyanate (KOCN)≥96%Standard Chemical Supplier
Deionized WaterHigh PurityLaboratory Supply
EthanolReagent GradeLaboratory SupplyFor recrystallization
Standard laboratory glasswareRound-bottom flasks, condenser, etc.
Magnetic stirrer with heating mantle
Filtration apparatusBüchner funnel and flask
Rotary evaporatorFor solvent removal
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene are suitable).[11][12]

  • Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of any volatile compounds.[12]

  • Cyanate Handling: Cyanide salts are highly toxic.[12][13] Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water.[13] Do not ingest. In case of accidental ingestion, seek immediate medical attention.[13] Cyanate salts can release toxic hydrogen cyanide gas upon contact with acids.[13]

  • Methylamine Handling: Methylamine is a flammable and corrosive gas.[14] Handle aqueous solutions with care, avoiding skin and eye contact.[11][15]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Figure 2: Experimental workflow for the synthesis of N-methylurea.

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methylamine hydrochloride (e.g., 0.1 mol).

  • Dissolution: To the flask, add deionized water (e.g., 100 mL) and stir until the methylamine hydrochloride is fully dissolved.

  • Addition of Cyanate: In a separate beaker, dissolve potassium cyanate (e.g., 0.1 mol) in a minimal amount of deionized water (e.g., 50 mL). Add this solution to the stirred methylamine hydrochloride solution in the round-bottom flask.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain a gentle reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Crystallization: After the reflux period, remove the heating mantle and allow the reaction mixture to cool slowly to room temperature. Further cooling in an ice bath will promote the crystallization of the N-methylurea product.

  • Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold deionized water to remove any unreacted starting materials and inorganic salts.

  • Purification: For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.

  • Drying: Dry the purified product under vacuum to a constant weight.

Characterization of the Product

The identity and purity of the synthesized N-methylurea should be confirmed using standard analytical techniques.

TechniqueExpected Results
Melting Point Compare the observed melting point with the literature value (approx. 98-102 °C).
¹H NMR Confirm the presence of the methyl and amine protons with the correct chemical shifts and integration.
¹³C NMR Confirm the presence of the carbonyl and methyl carbons at their characteristic chemical shifts.
FTIR Identify the characteristic C=O stretching frequency of the urea (approx. 1650 cm⁻¹) and N-H stretching frequencies.
Mass Spectrometry Determine the molecular weight of the product.

Conclusion

The synthesis of substituted ureas via the reaction of amines with cyanate salts is a classic yet highly relevant transformation in modern organic and medicinal chemistry. This application note provides a detailed and practical protocol for the synthesis of N-methylurea, highlighting the key mechanistic aspects and critical safety considerations. The described method is robust, scalable, and avoids the use of highly toxic reagents commonly employed in urea synthesis. By following this guide, researchers can confidently and safely prepare N-substituted ureas, which are essential building blocks for the development of novel therapeutics and other valuable chemical entities.

References

  • ResearchGate. (2025). Synthesis of N,N-diethylaminopropylurea and Monosubstituted Urea Derivatives from Primary Amines and Potassium Cyanate. Available at: [Link]

  • Wikipedia. (2020). Wöhler synthesis. Available at: [Link]

  • Thieme. (n.d.). A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Available at: [Link]

  • Riyoniz. (2025). Ammonium Cyanate to Urea Reaction Explained : A Comprehensive Overview. Available at: [Link]

  • ResearchGate. (n.d.). Large scale preparation of N-substituted urea. Available at: [Link]

  • Royal Society of Chemistry. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Available at: [Link]

  • Wikipedia. (n.d.). Wöhler synthesis. Available at: [Link]

  • ResearchGate. (2025). Mechanism of a Chemical Classic: Quantum Chemical Investigation of the Autocatalyzed Reaction of the Serendipitous Wöhler Synthesis of Urea. Available at: [Link]

  • NJIT Digital Commons. (n.d.). Substituted ureas. Available at: [Link]

  • National Institutes of Health. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Available at: [Link]

  • LibreTexts Chemistry. (n.d.). Wohler Synthesis of Urea. Available at: [Link]

  • Organic Syntheses. (n.d.). nitrosomethylurea. Available at: [Link]

  • Dartmouth College. (n.d.). Cyanide Salts - Environmental Health and Safety. Available at: [Link]

  • ACS Publications. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Available at: [Link]

  • Beilstein Journals. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Available at: [Link]

  • Frontiers. (n.d.). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Available at: [Link]

  • Google Patents. (n.d.). US3935300A - Process for preparing potassium cyanate from potassium hydroxide and urea.
  • Hilaris Publisher. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Available at: [Link]

  • Organic Syntheses. (n.d.). α-(N,N-DIMETHYLAMINO)PHENYLACETONITRILE. Available at: [Link]

  • New Jersey Department of Health. (n.d.). Methylamine - HAZARD SUMMARY. Available at: [Link]

  • Massachusetts Institute of Technology. (2015). Laboratory Use of Cyanide Salts Safety Guidelines. Available at: [Link]

  • Google Patents. (n.d.). DD271514B5 - PROCESS FOR PREPARING N-METHYL UREA-N, N-DIMETHYL MUSHROOM MIXTURES.
  • Carl ROTH. (n.d.). Safety Data Sheet: Methylamine. Available at: [Link]

Sources

Method

Application Note: Solvent Selection &amp; Protocol for Methylamine Cyanate Preparation

) Executive Summary The preparation of Methylamine Cyanate (Methylammonium Cyanate) is a critical intermediate step in the synthesis of substituted ureas, specifically methylurea. While historically associated with the W...

Author: BenchChem Technical Support Team. Date: February 2026


)

Executive Summary

The preparation of Methylamine Cyanate (Methylammonium Cyanate) is a critical intermediate step in the synthesis of substituted ureas, specifically methylurea. While historically associated with the Wöhler synthesis (isomerization to urea), the isolation of the cyanate salt itself requires strict control over solvent thermodynamics and kinetic parameters to prevent spontaneous rearrangement.

This guide provides a rationale for solvent selection based on dielectric constants, solubility parameters, and ionic strength effects. It details two protocols: a High-Purity Silver Cyanate Route (for analytical standards) and a Scalable Sodium Cyanate Route (for bulk preparation), utilizing ethanol-water matrices to manage byproduct precipitation.

Scientific Grounding: The Stability-Solubility Paradox

The fundamental challenge in preparing methylamine cyanate is that the conditions favorable for its formation (high ionic solubility) are often identical to the conditions that promote its decomposition into methylurea.

Reaction Mechanism & Isomerization

The reaction proceeds via a metathesis between methylamine hydrochloride and a metal cyanate, followed by an equilibrium-driven isomerization.



Key Mechanistic Insight: As established by Williams and Jencks (1974), the isomerization rate is pH-dependent and proceeds through a zwitterionic intermediate. Protic solvents like water stabilize the ionic salt but also facilitate proton transfer, accelerating the conversion to urea. To isolate the cyanate, one must suppress this proton transfer by working at low temperatures (<20°C) and using solvents with lower dielectric constants than water to precipitate inorganic byproducts (


 or 

) while keeping the organic cyanate in solution.
Solvent Selection Matrix
Solvent SystemDielectric Constant (

)

Solubility
Methylamine Cyanate SolubilityRisk of IsomerizationRecommendation
Water 80.1HighHighCritical (Fast)Avoid for isolation; use only for direct urea synthesis.
Methanol 33.0ModerateHighHighGood for synthesis, but

removal is incomplete.
Ethanol (Abs.) 24.5Very LowModerate/HighModerateOptimal for

precipitation and salt isolation.
Isopropanol 18.0NegligibleLowLowPoor yield; reactants may not dissolve.
DMSO 46.7LowHighHighAvoid. Promotes biuret formation (Hall & Watts, 1977).

Visualizing the Reaction Pathway

The following diagram illustrates the competitive pathways and the role of the solvent in directing the outcome toward the salt or the urea.

ReactionPathway cluster_0 Solvent Control Zone Reactants Reactants (MeNH3Cl + NaOCN) Intermediate Target: Methylamine Cyanate (MeNH3+ OCN-) Reactants->Intermediate Metathesis (Ethanol, <20°C) Byproduct Precipitate (NaCl) Reactants->Byproduct Precipitation Dissociated Dissociated Species (MeNH2 + HOCN) Intermediate->Dissociated Equilibrium (Heat/Water) Urea Product: Methylurea (MeNHCONH2) Dissociated->Urea Irreversible Isomerization

Caption: Reaction pathway showing the critical divergence between salt isolation (green) and urea formation (red).

Experimental Protocols

Protocol A: Scalable Synthesis (Sodium Cyanate/Ethanol Route)

Best for: Large scale preparation where minor urea contamination is acceptable.

Reagents:

  • Methylamine Hydrochloride (

    
    ) - CAS: 593-51-1[1][2]
    
  • Sodium Cyanate (

    
    ) - CAS: 917-61-3
    
  • Solvent: Absolute Ethanol (Anhydrous)

Procedure:

  • Preparation: In a round-bottom flask, dissolve 0.1 mol of Methylamine Hydrochloride in the minimum volume of absolute ethanol (~50-70 mL). Mild heating (30°C) may be required, but cool to 0°C immediately upon dissolution.

  • Metathesis: Add 0.1 mol of finely powdered Sodium Cyanate to the stirred solution.

    • Note:

      
       has low solubility in ethanol. The reaction proceeds as a heterogeneous mixture where 
      
      
      
      dissolves slowly as it reacts, and
      
      
      precipitates out.
  • Reaction: Stir vigorously at 0°C to 5°C for 4–6 hours.

    • Checkpoint: The solution should become cloudy with a fine white precipitate (

      
      ).
      
  • Filtration: Filter the mixture rapidly through a chilled sintered glass funnel (frit pore size 3 or 4) to remove the sodium chloride. Keep the filtrate cold.

  • Isolation: Evaporate the ethanol filtrate under high vacuum at a temperature below 20°C .

    • Warning: Do not use a warm water bath. Heating will convert the cyanate to methylurea.

  • Yield: The residue is Methylamine Cyanate.[3] Store immediately in a desiccator at -20°C.

Protocol B: High-Purity Synthesis (Silver Cyanate Route)

Best for: Analytical standards and kinetic studies requiring urea-free salt.

Reagents:

  • Methylamine Hydrochloride[1][2][4]

  • Silver Cyanate (

    
    ) - Prepared freshly from 
    
    
    
    and
    
    
    if not available commercially.
  • Solvent: Methanol (HPLC Grade)

Procedure:

  • Dissolution: Dissolve 1.0 g of Methylamine Hydrochloride in 20 mL of cold Methanol.

  • Addition: Add a stoichiometric equivalent of Silver Cyanate.

  • Precipitation Driver: Stir in the dark (silver salts are light sensitive) at 0°C for 60 minutes.

    • Mechanism:[5][6] The extremely low solubility product (

      
      ) of 
      
      
      
      (
      
      
      ) drives the reaction to completion faster than the sodium route, minimizing time for isomerization.
  • Separation: Centrifuge or filter through a 0.2

    
     PTFE membrane to remove the AgCl precipitate.
    
  • Crystallization: Add cold diethyl ether to the methanol filtrate to induce crystallization of the Methylammonium Cyanate salt.

  • Drying: Filter the crystals and dry under vacuum over

    
     without heat.
    

Analytical Validation

To confirm the isolation of the cyanate salt versus the urea isomer, use Infrared Spectroscopy (FT-IR).

Functional GroupMethylamine Cyanate (

)
Methylurea (

)
Cyanate Band (

)
Strong peak at ~2160–2200 cm⁻¹ Absent
Carbonyl (

)
AbsentStrong peak at ~1660 cm⁻¹
Ammonium (

)
Broad band 3000–3200 cm⁻¹Absent (Amide NH present)

Troubleshooting & Safety

  • Problem: Product melting point is too high (101°C).

    • Cause: You have isolated Methylurea, not the cyanate.

    • Solution: Temperature during evaporation was too high. Repeat Protocol A using a lyophilizer (freeze dryer) instead of a rotovap.

  • Problem: Low Yield in Protocol A.

    • Cause: Incomplete precipitation of NaCl or incomplete dissolution of reactants.

    • Solution: Use a 95:5 Ethanol:Water mix to improve reactant solubility, but accept a higher risk of urea formation.

  • Safety: Cyanates can release toxic gases if acidified. Methylamine is a volatile, toxic amine. All operations must be performed in a fume hood.

References

  • Williams, A., & Jencks, W. P. (1974). Urea synthesis from amines and cyanic acid: kinetic evidence for a zwitterionic intermediate.[5][7] Journal of the Chemical Society, Perkin Transactions 2, (15), 1753-1759.

  • Hall, K. J., & Watts, D. W. (1977). The isomerization of ammonium cyanates.[8] I. The kinetics of ammonium cyanate and alkylammonium cyanate isomerization in dimethyl sulphoxide. Australian Journal of Chemistry, 30(4), 781-794.[8]

  • Wöhler, F. (1828). Ueber künstliche Bildung des Harnstoffs.[6] Annalen der Physik und Chemie, 88(2), 253-256. (Historical Context for Isomerization).

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.

Sources

Application

step-by-step methylamine cyanate synthesis methodology

Technical Application Note: Synthesis and Characterization of Methylammonium Cyanate for Optoelectronic Applications Executive Summary & Scientific Context Methylammonium cyanate (CH₃NH₃OCN) has emerged as a critical add...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Synthesis and Characterization of Methylammonium Cyanate for Optoelectronic Applications

Executive Summary & Scientific Context

Methylammonium cyanate (CH₃NH₃OCN) has emerged as a critical additive in the fabrication of organic-inorganic halide perovskite solar cells (PSCs). Its incorporation into perovskite precursor solutions (e.g., MAPbI₃) has been shown to modulate crystallization kinetics, passivate defects, and enhance environmental stability.[1]

Crucial Distinction: It is imperative to distinguish Methylammonium Cyanate (an ionic salt, [CH₃NH₃]⁺[OCN]⁻) from Methyl Isocyanate (MIC) (a covalent molecule, CH₃-N=C=O). While they are isomers, MIC is a highly volatile, toxic industrial hazard (associated with the Bhopal disaster). Methylammonium cyanate is a stable salt at room temperature, though it can isomerize to methylurea upon heating. This protocol focuses exclusively on the synthesis of the ionic salt for research purposes.

Safety & Hazard Mitigation

WARNING: This procedure involves the handling of hazardous reagents.

  • Methylamine (or its salts): Precursor chemicals.[2] Methylamine gas/liquid is toxic, flammable, and corrosive. Use Methylammonium chloride (MACl) solid to minimize volatility risks.

  • Cyanate Salts: Toxic if swallowed.[3][4] Contact with acids releases Isocyanic Acid (HOCN), which is toxic.

  • Operational Prerequisite: All manipulations must be performed in a certified chemical fume hood wearing appropriate PPE (nitrile gloves, safety goggles, lab coat).

Synthesis Methodology: Salt Metathesis Route

The preferred method for synthesizing high-purity methylammonium cyanate for electronic applications is Salt Metathesis (Double Displacement) in an anhydrous alcohol solvent. This route avoids the handling of free methylamine gas and unstable isocyanic acid.

Reaction Equation:



Rationale:

  • Solubility Difference: Sodium chloride (NaCl) is virtually insoluble in absolute ethanol, whereas Methylammonium cyanate is soluble. This allows for the physical separation of the byproduct via filtration.

  • Purity: This method minimizes the presence of foreign organic residues, crucial for semiconductor performance.

Detailed Experimental Protocol

Reagents and Equipment
ComponentGrade/SpecificationFunction
Methylammonium Chloride (MACl)>99.5% (Anhydrous)Amine Source
Sodium Cyanate (NaOCN)>98%Cyanate Source
Absolute Ethanol (EtOH)Anhydrous, degassedSolvent
Diethyl EtherAnhydrousAntisolvent (Precipitation)
Equipment Specification Purpose
Schlenk Line / N₂ AtmosphereInert GasPrevent hydrolysis
Magnetic StirrerTemperature controlledReaction kinetics
Vacuum Filtration SetupFrit porosity 4Remove NaCl
Rotary EvaporatorVacuum < 10 mbarSolvent removal
Step-by-Step Procedure
  • Preparation of Precursors:

    • In a glovebox or under nitrogen flow, weigh equimolar amounts of Methylammonium Chloride (67.52 g/mol ) and Sodium Cyanate (65.01 g/mol ).

    • Note: A slight excess (5%) of NaOCN may be used to ensure full conversion of the amine salt, as unreacted NaOCN is insoluble in ethanol and will be filtered off.

  • Solvation and Reaction:

    • Dissolve the Methylammonium Chloride in absolute ethanol (concentration ~0.5 M) in a round-bottom flask.

    • Add the Sodium Cyanate powder slowly to the stirring solution.

    • Seal the flask and stir vigorously at room temperature (25°C) for 12–24 hours.

    • Observation: The solution will become cloudy as fine white NaCl precipitates.

  • Purification (Filtration):

    • Filter the suspension through a fine glass frit or syringe filter (0.2 µm PTFE) to remove the NaCl byproduct and any unreacted NaOCN.

    • The filtrate is a clear solution containing dissolved Methylammonium Cyanate.

  • Crystallization and Isolation:

    • Concentrate the filtrate using a rotary evaporator at low temperature (< 40°C) to prevent isomerization to methylurea.

    • Antisolvent Precipitation: Add cold diethyl ether to the concentrated ethanolic solution to induce crystallization of Methylammonium Cyanate.

    • Collect the white solid by filtration and dry under vacuum at room temperature for 24 hours.

  • Storage:

    • Store the product in a desiccator or glovebox (Ar/N₂ atmosphere) to prevent moisture absorption and hydrolysis.

Characterization & Validation

To ensure the synthesized material is the correct ionic salt and not the urea isomer:

TechniqueExpected Signal / MarkerPurpose
XRD (X-Ray Diffraction) Distinct crystalline peaks (different from Methylurea)Phase identification
FTIR Spectroscopy Strong peak at ~2160 cm⁻¹ (Cyanate -OCN stretch)Confirm ionic cyanate
¹H NMR (DMSO-d₆) Quartet at ~2.4 ppm (CH₃), Broad singlet ~7.5 ppm (NH₃⁺)Purity & Protonation
Melting Point Distinct from Methylurea (MP ~102°C)Physical property check

Mechanism & Workflow Visualization

The following diagram illustrates the chemical pathway and purification logic.

G Start Reagents: MACl + NaOCN Reaction Reaction (25°C, 12h) Metathesis Start->Reaction Mix Solvent Solvent: Abs. Ethanol Solvent->Reaction Filtration Filtration (Remove NaCl) Reaction->Filtration Suspension Evap Rotary Evaporation (<40°C) Filtration->Evap Filtrate (Liquid) Byproduct Waste: NaCl (Solid) Filtration->Byproduct Solid Phase Product Product: Methylammonium Cyanate Evap->Product Crystallization

Caption: Schematic workflow for the salt metathesis synthesis of Methylammonium Cyanate, highlighting the separation of the insoluble NaCl byproduct.

References

  • Synthesis and Application in Perovskites

    • Zhang, H., et al. (2021).[1] "Additive Engineering for Efficient and Stable MAPbI3-Perovskite Solar Cells with an Efficiency of over 21%." ACS Applied Materials & Interfaces. Link[1]

  • Chemical Safety & Data

    • Sigma-Aldrich.[3] "Safety Data Sheet: Methylammonium Cyanate." Link

  • Wöhler, F. (1828). "Ueber künstliche Bildung des Harnstoffs." Annalen der Physik und Chemie.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Methylamine Cyanate Stability &amp; Synthesis

Ticket #: MAC-HYD-001 Subject: Preventing Hydrolysis & Optimizing Methylurea Conversion Status: OPEN Assigned Specialist: Senior Application Scientist (Process Chemistry) Executive Summary: The Stability Paradox You are...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: MAC-HYD-001
Subject: Preventing Hydrolysis & Optimizing Methylurea Conversion
Status: OPEN
Assigned Specialist: Senior Application Scientist (Process Chemistry)

Executive Summary: The Stability Paradox

You are likely encountering a classic "Wöhler Synthesis" dilemma. Methylamine cyanate (


) is an equilibrium salt. In aqueous solution, it exists in a precarious balance between two irreversible degradation pathways and one desired synthesis pathway.

The Core Problem: Dilution and heat—often used to dissolve reagents—are the enemies of this system.

  • Hydrolysis (The Loss): Water attacks the cyanate ion, irreversibly producing ammonia and carbonate. This is acid-catalyzed.[1]

  • Dissociation (The Escape): High pH drives methylammonium to methylamine gas, which escapes the vessel.

  • Synthesis (The Goal): Methylammonium and cyanate ions collapse to form Methylurea. This is a bimolecular reaction (Rate

    
    ).
    

The Golden Rule: Concentration is your best stabilizer. High concentrations favor the bimolecular synthesis of urea over the pseudo-first-order hydrolysis with water.

Mechanism & Pathway Analysis

To troubleshoot, you must visualize the competing kinetics. The diagram below maps the fate of your reagents.

MethylamineCyanatePathways cluster_inputs Reagents (Equilibrium) cluster_waste Irreversible Degradation MAC Methylammonium Cyanate (CH3NH3+ OCN-) Dissoc Dissociated Ions CH3NH2 + HOCN MAC->Dissoc pH > 10.6 Target Methylurea (Stable Product) MAC->Target Heat (60°C) High Conc. Hydrolysis Hydrolysis Products NH4+ + CO3(2-) MAC->Hydrolysis Water Excess Acidic pH (<5) Dissoc->MAC pH < 9 GasLoss Methylamine Gas (Volatile Loss) Dissoc->GasLoss Open Vessel High pH

Figure 1: Reaction network showing the competition between Urea synthesis (Green) and Hydrolysis/Volatilization (Red).

Troubleshooting Guide

Use this matrix to diagnose specific observations in your reactor.

Observation Root Cause Immediate Action Prevention
Strong Ammonia Smell Hydrolysis of Cyanate (

) is occurring. The byproduct is

, which releases

if pH is basic.
Cool down immediately to <4°C. Check pH.Do not store dilute solutions. Increase reagent concentration.
Gas Evolution (Bubbles)

release from rapid acid-hydrolysis of Cyanic Acid (

).
Measure pH. If pH < 5, add base (NaOH) dropwise to reach pH 7-8.Ensure starting Methylamine solution is not carbonated/acidic.
Precipitate Forming Likely Cyanuric Acid (trimer of cyanic acid) or insoluble carbonates.Filter and analyze solid. If carbonate, your system is hydrolyzing.Avoid "hot spots" during heating. Use magnetic stirring.
Low Yield of Methylurea Dilution Effect. Hydrolysis (with solvent water) outcompeted Urea formation.N/A (Batch is lost).Run reaction at >1.0 M concentration.
pH Drift (Dropping) Hydrolysis produces Ammonium Carbonate, which can buffer but initially alters pH.Add small amounts of base to maintain pH 7-8.Use a sealed vessel to prevent

loss.

Critical Experimental Protocols

Protocol A: The "High-Concentration" Synthesis Strategy

Objective: Maximize Methylurea yield while minimizing hydrolysis.

Prerequisites:

  • Methylamine Hydrochloride (

    
    )
    
  • Sodium Cyanate (

    
    )
    
  • Do NOT use Phosphate Buffer (Phosphate catalyzes decomposition to carbamoyl phosphate).

Step-by-Step:

  • Stoichiometry: Prepare an equimolar ratio of Methylamine HCl and Sodium Cyanate.

  • Dissolution (The Critical Step): Dissolve reagents in the minimum volume of water possible .

    • Target Concentration: > 3.0 M (Saturation is ideal).

    • Why? Synthesis rate =

      
      . Hydrolysis rate = 
      
      
      
      . Increasing concentration squares the synthesis rate but only linearly increases hydrolysis risk.
  • pH Adjustment: Check pH. It should be naturally around 6-7. If < 5, adjust to pH 7.0 with minimal NaOH.

  • Heating: Heat to 60°C for 2-4 hours .

    • Note: Do not boil. Boiling drives off Methylamine gas.

  • Quench: Cool to 0°C to crystallize Methylurea (if concentration was high enough) or proceed to evaporation.

Protocol B: Stability Check (Silver Nitrate Test)

Objective: Determine if your stored Cyanate solution has hydrolyzed.

  • Take a 1 mL aliquot of your solution.

  • Acidify slightly with dilute Nitric Acid (

    
    ).
    
  • Add drops of Silver Nitrate (

    
    ).
    
    • White Precipitate (Curdy): Indicates Cyanate (

      
      ) . Solution is good.
      
    • No Precipitate / Brownish: Cyanate has hydrolyzed to Ammonium Carbonate (Silver Carbonate is soluble in acid or forms different precipitates).

    • Note: If Chloride is present (from Methylamine HCl), you will always get AgCl ppt. In that case, use NMR or IR (Look for the strong

      
       stretch at ~2160 cm⁻¹).
      

Frequently Asked Questions (FAQ)

Q: Can I store Methylamine Cyanate in the fridge for a week? A: Risky. Even at 4°C, hydrolysis occurs slowly in aqueous solution. If you must store it, freeze it solid (-20°C) or, better yet, store the dry salts (


 and 

) separately and mix only immediately before use.

Q: Why does the pH drop over time? A: As hydrolysis occurs (


), the system generates ammonium. While carbonate is basic, the complex equilibrium and potential loss of volatile amines can shift the pH. Furthermore, if 

escapes, the remaining solution becomes more acidic, accelerating further hydrolysis (autocatalytic degradation).

Q: Can I use a buffer to stabilize the pH? A: Proceed with caution.

  • Avoid: Phosphate buffers (forms unstable carbamoyl phosphate) [1].

  • Avoid: Citrate/Acetate (Carboxylic acids can react with cyanates).

  • Recommended: Borate buffers (pH 9) are sometimes used for inorganic cyanates, but for Methylamine, simple pH adjustment with NaOH and high concentration is superior to adding foreign ions that might catalyze hydrolysis.

Q: I see a white solid forming on the walls of my flask. Is that Methylurea? A: It could be, but it might also be Cyanuric Acid (a trimer of cyanic acid formed if the solution was too acidic) or Cyamelide .

  • Test: Methylurea is very soluble in hot water and alcohol. Cyanuric acid is much less soluble.

References

  • Jensen, M. B. (1958). The Kinetics of the Decomposition of Cyanic Acid.[1] Acta Chemica Scandinavica, 12, 1657-1670. Link

  • Warner, R. C. (1942). The Kinetics of the Hydrolysis of Urea and of Related Compounds. Journal of Biological Chemistry, 142, 705-723. Link

  • Williams, A., & Jencks, W. P. (1974). Urea Synthesis from Amines and Cyanate.[2] Journal of the Chemical Society, Perkin Transactions 2. Link

  • Walker, J., & Hambly, F. J. (1895). Transformation of Ammonium Cyanate into Urea.[2] Journal of the Chemical Society, Trans., 67, 746. Link

Sources

Optimization

troubleshooting low purity in methylamine cyanate crystallization

Ticket System: Advanced Organic Synthesis & Purification Subject: Troubleshooting Low Purity & Instability in Methylammonium Cyanate ( ) Assigned Specialist: Senior Application Scientist Status: Open Executive Summary: T...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Advanced Organic Synthesis & Purification

Subject: Troubleshooting Low Purity & Instability in Methylammonium Cyanate (


)
Assigned Specialist:  Senior Application Scientist
Status:  Open
Executive Summary: The "Wöhler Trap"

If you are experiencing low purity in methylamine cyanate, you are likely fighting thermodynamics. The most common failure mode is not "impurity" in the traditional sense, but isomerization .

Just as Friedrich Wöhler discovered with ammonium cyanate in 1828, alkylammonium cyanates are kinetically unstable salts. They exist in equilibrium with their corresponding urea derivatives.



If your crystals have a melting point near 102°C , you have successfully synthesized Methylurea , not the cyanate salt. The guide below details how to arrest this transition and isolate the kinetic salt product.

Module 1: Diagnostic & Troubleshooting (Q&A)
Issue #1: "My product has the wrong Melting Point and IR spectrum."

User Report: "I recrystallized the crude solid from hot ethanol. The resulting white needles melt at 101-103°C. The IR shows a strong peak at 1650 cm⁻¹."

The Diagnosis: You have inadvertently driven the Wöhler rearrangement.

  • Heat is the Enemy: Recrystallization involving heat (even briefly) provides the activation energy to convert the ionic cyanate into covalent methylurea.

  • Spectral Confirmation: The peak at 1650 cm⁻¹ is the Urea Carbonyl (

    
    ) stretch. You want to see the Cyanate (
    
    
    
    ) stretch at ~2160–2200 cm⁻¹ .

The Resolution:

  • Stop heating. Never use hot solvents.

  • Switch to Cold Precipitation: Dissolve the crude salt in minimal cold methanol or water (< 5°C) and precipitate immediately by adding excess cold diethyl ether or THF (Anti-solvent).

  • Validation: Check MP. The salt should decompose/melt at a different (usually lower or indistinct) temperature compared to the stable urea.

Issue #2: "The reaction yields a sticky oil that won't crystallize."

User Report: "I mixed methylamine hydrochloride and potassium cyanate in water. I evaporated the water, but got a hygroscopic goo."

The Diagnosis:

  • Salt Contamination:

    
    . The KCl is difficult to separate from the amine salt in aqueous solution.
    
  • Hygroscopicity: Methylammonium salts are extremely hygroscopic. Residual water prevents crystal lattice formation and catalyzes hydrolysis.

The Resolution:

  • Adopt the Silver Route: Use Silver Cyanate (

    
    ) and Methylamine Hydrochloride.
    
    • 
      .
      
    • The byproduct (

      
      ) is insoluble and can be filtered off, leaving a pure solution of your target.
      
  • Desiccation: Use a vacuum desiccator with

    
    .
    
Issue #3: "My crystals turn grey/black upon storage."

User Report: "I used the Silver Cyanate method, but the white crystals darken over 24 hours."

The Diagnosis: Photoreduction of Silver: Minute traces of colloidal silver chloride or unreacted silver species passed through your filter. Light exposure reduces


 to metallic 

(black).

The Resolution:

  • Double Filtration: Use a 0.22

    
     PTFE syringe filter or Celite pad for the final filtration step before precipitation.
    
  • Dark Storage: Store the final product in amber vials wrapped in foil.

Module 2: The "Cold-Crash" Protocol (Standard Operating Procedure)

This protocol minimizes thermal energy to prevent urea formation.

Reagents:

  • Methylamine Hydrochloride (

    
    )
    
  • Silver Cyanate (

    
    ) - Freshly prepared preferred
    
  • Solvent: Anhydrous Methanol (cooled to -10°C)

  • Anti-Solvent: Anhydrous Diethyl Ether (cooled to -20°C)

Step-by-Step Workflow:

  • Stoichiometric Mixing: Suspend

    
     (1.0 eq) in cold methanol. Add 
    
    
    
    (1.05 eq) slowly with vigorous stirring. Maintain temp < 0°C using an ice/salt bath.
  • Exchange Reaction: Stir for 60–90 minutes at 0°C. The white solid will change appearance (from crystalline AgOCN to curdy AgCl).

  • Filtration (Critical): Filter quickly through a chilled Celite pad to remove AgCl. Do not let the solution warm up.

  • Precipitation:

    • Take the clear filtrate (containing

      
      ).
      
    • Add cold Diethyl Ether dropwise until the solution turns cloudy.

    • Place in a freezer (-20°C) for 2 hours.

  • Isolation: Filter the resulting white crystals under a blanket of dry nitrogen (to prevent moisture uptake).

  • Drying: Vacuum dry at room temperature (do not heat) for 30 minutes.

Module 3: Visualizing the Logic
Figure 1: Reaction Pathways & Failure Modes

This diagram illustrates the kinetic competition between the desired salt and the stable urea isomer.

WohlerTrap cluster_0 The Danger Zone (Isomerization) Reactants Reactants (MeNH3Cl + AgOCN) Intermediate Target Salt [MeNH3]+ [OCN]- Reactants->Intermediate 0°C, Methanol Ionic Exchange Byproduct Waste AgCl (Solid) Reactants->Byproduct Precipitation Intermediate->Intermediate Storage < -10°C (Kinetic Control) Impurity Impurity Methylurea Intermediate->Impurity HEAT (>25°C) or Time

Caption: The "Wöhler Trap" shows that the target salt is a kinetic intermediate. Heat drives the irreversible rearrangement to Methylurea.

Figure 2: Troubleshooting Decision Tree

Use this flow to determine the next step based on your analytical data.

Troubleshooting Start Analyze Isolated Solid CheckMP Check Melting Point Start->CheckMP ResultUrea MP ~102°C IR: 1650 cm-1 (C=O) CheckMP->ResultUrea High MP ResultSalt MP < 90°C (dec) IR: 2160 cm-1 (OCN) CheckMP->ResultSalt Low MP ResultWet Sticky/Deliquescent CheckMP->ResultWet No distinct MP CheckIR Check IR Spectrum Action1 RESTART: Use Cold Precipitation Protocol ResultUrea->Action1 Diagnosis: Isomerization Action3 Store at -20°C Use Immediately ResultSalt->Action3 Diagnosis: Success Action2 Dry with P2O5 Check Solvent Dryness ResultWet->Action2 Diagnosis: Hygroscopic

Caption: Diagnostic logic flow for validating methylamine cyanate purity.

Module 4: Comparative Data (Salt vs. Urea)

Use this table to validate your product. If your data matches the right column, you have failed to isolate the cyanate.

PropertyMethylammonium Cyanate (Target)Methylurea (Impurity)
Formula


Bonding IonicCovalent
Melting Point Indistinct / Decomposes < 80°C102–103°C (Sharp)
IR Spectrum ~2160–2200 cm⁻¹ (Cyanate band)~1650 cm⁻¹ (Amide Carbonyl)
Solubility Soluble in EtOH; Insoluble in EtherSoluble in EtOH and Water
Stability Unstable at RT (Rearranges)Stable at RT
References
  • Wöhler, F. (1828). "Ueber künstliche Bildung des Harnstoffs" (On the Artificial Formation of Urea). Annalen der Physik und Chemie, 88(2), 253–256.

  • Williams, A., & Jencks, W. P. (1974). "Urea Synthesis from Amines and Cyanic Acid." Journal of the Chemical Society, Perkin Transactions 2, 1753-1759. (Describes the kinetics of the cyanate-urea equilibrium).

  • Walker, J., & Hambly, F. J. (1895). "Transformation of Ammonium Cyanate into Urea." Journal of the Chemical Society, Transactions, 67, 746-767. (Foundational text on the kinetics of this rearrangement).

  • Silver Cyanate Preparation: "Inorganic Syntheses", Volume 2. (Standard reference for preparing high-purity AgOCN for metathesis reactions).

Troubleshooting

Technical Support Center: Methylamine Cyanate Stability &amp; Handling

Subject: Temperature Control & Degradation Prevention for Methylammonium Cyanate Document ID: MAC-TCH-004 | Last Updated: 2025-02-17 Audience: Chemical Process Engineers, Medicinal Chemists, R&D Scientists Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Temperature Control & Degradation Prevention for Methylammonium Cyanate

Document ID: MAC-TCH-004 | Last Updated: 2025-02-17 Audience: Chemical Process Engineers, Medicinal Chemists, R&D Scientists

Executive Summary & Core Directive

The Challenge: Methylamine cyanate (


) is a thermodynamically unstable salt. It exists in a delicate equilibrium with its isomer, methylurea. "Degradation" in this context refers to two distinct failure modes:
  • Premature Isomerization: Uncontrolled conversion to methylurea before the desired reaction time.

  • Hydrolytic Decomposition: Irreversible breakdown into carbon dioxide and ammonia/amines due to moisture.

The Solution: Temperature is the primary switch for these pathways. To prevent degradation, the system must be maintained below the activation energy threshold for isomerization (typically < 0°C) and strictly anhydrous.

The Thermodynamics of Degradation

To control the substance, you must understand the competing pathways. The following diagram illustrates the kinetic fate of methylamine cyanate.

Pathway Visualization

MethylamineCyanatePathways Salt Methylammonium Cyanate (Ionic Salt) [Target Species] Urea Methylurea (Covalent Isomer) [Thermodynamic Sink] Salt->Urea Isomerization (>25°C, Spontaneous) Hydrolysis Hydrolysis Products (CO2 + Amines + Carbonates) [Irreversible Waste] Salt->Hydrolysis Moisture + Acid/Base (Any Temp) Urea->Hydrolysis Prolonged Heating (>80°C + H2O)

Figure 1: Kinetic pathways of methylammonium cyanate. Blue represents the desired starting material; Yellow is the rearrangement product; Red represents irreversible loss.

Mechanism Explanation

The conversion of alkyl ammonium cyanates to ureas is an analogue of the Wöhler Synthesis .

  • The Equilibrium:

    
    .
    
  • Temperature Dependence: This reaction is bimolecular and highly temperature-dependent. At 25°C , the conversion is slow but significant over hours. At 60–80°C , it is rapid (minutes).

  • Hydrolysis Risk: In the presence of water, the cyanate ion (

    
    ) hydrolyzes to carbonate and ammonium. This is irreversible and evolves 
    
    
    
    gas.

Critical Operating Parameters (COP)

Use the following parameters to design your storage and reaction protocols.

ParameterSafe Range (Storage)Operational Range (Reaction)Critical Failure Limit
Temperature -20°C to 0°C0°C to 25°C (Controlled)> 40°C (Rapid Isomerization)
Moisture < 0.1% (Strictly Anhydrous)Anhydrous SolventsVisible H₂O (Hydrolysis)
pH Environment Neutral (pH 7 equivalent)pH 6–8pH < 4 or > 10 (Catalytic Breakdown)
Atmosphere Argon / NitrogenInert BlanketAmbient Air (Hygroscopic Failure)

Step-by-Step Preservation Protocol

Objective: Maintain methylamine cyanate integrity during synthesis or storage.

Phase A: Preparation/Isolation
  • Solvent Selection: Use anhydrous methanol or ethanol. Avoid water-miscible ethers if moisture cannot be guaranteed absent.

  • Thermal Throttling:

    • Perform cation exchange or salt formation at -10°C to 0°C .

    • Why? This prevents the heat of neutralization from triggering immediate isomerization to methylurea.

  • Filtration: If isolating the solid salt, filter under an inert atmosphere (Schlenk line or glovebox). The salt is highly hygroscopic.

Phase B: Storage
  • Container: Amber glass with PTFE-lined caps.

  • Desiccant: Store the sealed vial inside a secondary jar containing activated molecular sieves or

    
    .
    
  • Temperature:

    • Short-term (< 24 hrs): 4°C (Refrigerator).

    • Long-term: -20°C (Freezer).

    • Note: At -20°C, the kinetic rate of rearrangement to methylurea is effectively zero.

Troubleshooting & FAQs

Q1: My solution is evolving gas bubbles. Is this normal?

  • Diagnosis: No. This indicates hydrolysis .[1]

  • Cause: Water contamination. The cyanate ion is reacting with water to form carbamic acid, which decomposes into

    
     (bubbles) and amine.
    
  • Fix: Abort the batch. Ensure all solvents are dried over molecular sieves (3Å or 4Å) before use.

Q2: I see a white precipitate forming in my stored solution.

  • Diagnosis: Likely Methylurea or Cyanuric Acid .

  • Cause:

    • If the precipitate is soluble in water/alcohol: It is likely methylurea formed due to storage temperature being too high (>20°C).

    • If insoluble: It may be cyanuric acid (trimerization of cyanic acid), caused by acidic conditions.

  • Fix: Filter the solution at 0°C. Check the melting point of the solid (Methylurea MP: ~102°C). Store future batches at -20°C.

Q3: The reaction yield is lower than expected. Did the cyanate degrade?

  • Diagnosis: Possibly, but check the Equilibrium .

  • Context: If you are trying to synthesize methylurea, the reaction is an equilibrium.

  • Fix: To push the equilibrium toward the urea, you actually need heat (60–80°C) or prolonged time. If you kept it too cold to "prevent degradation," you also prevented the reaction.

    • Guidance: If the goal is urea synthesis, heat is required. If the goal is using the cyanate as a reagent for another reaction (e.g., carbamoylation of a different amine), keep it cold until the substrate is added.

Q4: Can I use metal spatulas?

  • Diagnosis: Avoid if possible.

  • Reason: Transition metals can complex with cyanates or catalyze decomposition. Use glass or PTFE tools.

Safety & Emergency

  • Toxicity: Methylamine cyanate can release methylamine (toxic, flammable) and trace cyanic acid. Handle in a fume hood.

  • Incompatibility: violent reaction with strong acids (rapid

    
     evolution).
    
  • Spill Clean-up: Treat spills with dilute sodium hydroxide (NaOH) to hydrolyze the cyanate safely to carbonate and amine, then neutralize.

References

  • Kinetics of Urea Formation: Warner, J. C., & Stitt, F. B. (1933). The Kinetics of the Conversion of Ammonium Cyanate into Urea. Journal of the American Chemical Society, 55(12), 4807–4812.

  • Hydrolysis Mechanisms: Amell, A. R. (1956). Kinetics of the Hydrolysis of Cyanic Acid. Journal of the American Chemical Society, 78(24), 6234–6238.

  • General Cyanate Stability: Williams, A., & Jencks, W. P. (1974). Urea Synthesis from Amines and Cyanate.[2][3] Journal of the Chemical Society, Perkin Transactions 2, (14), 1753-1759.

  • Storage Guidelines: Fertilizers Europe. (2014). Guidance for the Storage of Hot Ammonium Nitrate Solutions (Analogous handling for ionic nitrate/cyanate salts regarding temperature control).

Sources

Optimization

Technical Support Center: Methylamine Cyanate Solubilization &amp; Reactivity

Status: Active | Updated: 2026-02-09 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Overcoming Phase-Transfer and Solubility Limitations of Methylammonium Cyanate ( ) Introduction: The "Ghost" Int...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active | Updated: 2026-02-09 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Overcoming Phase-Transfer and Solubility Limitations of Methylammonium Cyanate (


)

Introduction: The "Ghost" Intermediate

Welcome to the technical support hub for Methylamine Cyanate . If you are here, you are likely facing a paradox: this compound is a critical intermediate for synthesizing methylurea or carbamoylating biomolecules, yet it is notoriously difficult to isolate or maintain in solution.

The Core Problem: Methylamine cyanate is an ionic salt (


) that exists in a precarious equilibrium. It is highly soluble in water but prone to hydrolysis. Conversely, it is nearly insoluble in the non-polar organic solvents required to drive its isomerization to methylurea or to prevent side reactions.

This guide moves beyond basic "add more solvent" advice. We will engineer the thermodynamic environment to force this salt into solution—and into your desired product—using Phase Transfer Catalysis (PTC) and polarity tuning.

Module 1: The Solubility Landscape

Before attempting a protocol, you must diagnose which solubility regime your experiment occupies. Methylamine cyanate behaves as a classic ionic pair; its lattice energy resists dissolution in low-dielectric media.

Solubility & Reactivity Matrix
Solvent ClassRepresentative SolventsSolubility of

Kinetic ConsequenceRecommended Use
Polar Protic Water, MethanolHigh Rapid isomerization to urea; High risk of hydrolysis to carbonates.Standard Synthesis (if hydrolysis is acceptable).
Polar Aprotic DMSO, DMF, AcetonitrileModerate Good balance; supports isomerization but difficult workup (high boiling points).Reaction Medium for thermal isomerization.
Chlorinated DCM, ChloroformNegligible Reaction stalls; reactants remain as solid suspension.Requires PTC (See Module 2).
Hydrocarbons Toluene, HexaneInsoluble "Oiling out" of the salt; phase separation.Antisolvent for crystallization.
The Equilibrium Trap

You are not just dissolving a salt; you are managing a three-way race between Solvation , Isomerization (desired), and Hydrolysis (undesired).

EquilibriumTrap Reactants Precursors (MeNH3Cl + NaOCN) Salt Methylamine Cyanate (Ionic Salt) Reactants->Salt Ion Exchange Salt->Salt Oiling Out (Non-polar solvent) Urea Methylurea (Thermodynamic Product) Salt->Urea Heat (Isomerization) Non-Aqueous Waste Hydrolysis Products (MeNH2 + CO2) Salt->Waste Water + Heat (Hydrolysis)

Figure 1: The Kinetic Fate of Methylamine Cyanate.[1] Success depends on suppressing the red path (Hydrolysis) while accelerating the green path (Isomerization).

Module 2: Advanced Protocols

Protocol A: The "Non-Aqueous" Route (Phase Transfer Catalysis)

Use this when you cannot tolerate water in your system (e.g., anhydrous synthesis).

The Challenge: Inorganic cyanate salts (NaOCN/KOCN) are insoluble in DCM/Toluene. Methylamine HCl is sparingly soluble.[2] The reaction will not proceed. The Fix: Use a Phase Transfer Catalyst (PTC) to shuttle the cyanate anion (


) into the organic phase.

Reagents:

  • Methylamine Hydrochloride (

    
     eq)
    
  • Sodium Cyanate (

    
     eq, finely ground)
    
  • Catalyst: Tetrabutylammonium Bromide (TBAB) or 18-Crown-6 (

    
     eq)
    
  • Solvent: Dichloromethane (DCM) or Acetonitrile.

Step-by-Step:

  • Suspension: Suspend finely ground NaOCN and Methylamine HCl in DCM. The mixture will be heterogeneous.

  • Catalysis: Add 5 mol% TBAB.

  • Reflux: Heat to mild reflux (

    
    ).
    
    • Mechanism:[1][3][4][5][6] The

      
       cation pairs with 
      
      
      
      and pulls it into the DCM. Once solubilized, it attacks the methylammonium cation.
  • Monitoring: The solid NaOCN will slowly disappear (replaced by NaCl).

  • Workup: Filter off the NaCl. The filtrate contains your methylamine cyanate/methylurea equilibrium. Evaporate solvent to recover the product.[5]

Protocol B: The "Ionic Liquid" Stabilization

Use this if your product is "oiling out" as a sticky residue.

Methylamine cyanate often forms a supercooled liquid (an ionic liquid) rather than crystallizing immediately.

  • Solvent System: Use Ethanol (Abs) as the primary solvent.

  • Seeding: Do not scrape the oil. Add a seed crystal of pure methylurea.

  • Thermodynamics: Cool slowly to

    
    . Rapid cooling traps the ionic liquid state.
    
  • Antisolvent: Add Diethyl Ether dropwise until turbidity persists. This lowers the dielectric constant just enough to force the lattice to form without crashing out impurities.

Module 3: Troubleshooting & FAQs

Q1: My reaction mixture turned into a biphasic "goo" at the bottom of the flask. What is this?

Diagnosis: You have experienced "Oiling Out." This is the liquid phase of methylamine cyanate. It occurs because the salt's melting point is depressed by impurities or solvent traces, creating a stable ionic liquid phase that refuses to mix with your non-polar solvent (e.g., Toluene). Fix:

  • Decant the supernatant (organic solvent).

  • Redissolve the "goo" in a minimum amount of warm Methanol or Acetonitrile.

  • Re-precipitate by adding the non-polar solvent slowly with vigorous stirring to encourage powder formation instead of oil.

Q2: I am seeing low yields of Methylurea, and gas evolution during heating.

Diagnosis: Hydrolysis is competing with isomerization.


Fix: 
  • Check Water Content: Are your reagents dry? NaOCN is hygroscopic.[7] Dry it at

    
     overnight.
    
  • pH Control: If running in aqueous media, ensure the pH is slightly acidic to neutral (

    
    ). High pH promotes hydrolysis of the cyanate.
    
  • Temperature: Do not exceed

    
     in aqueous solution. In anhydrous conditions, you can go higher, but water + heat = decomposition.
    
Q3: Can I use Potassium Cyanate (KOCN) instead of Sodium Cyanate (NaOCN)?

Answer: Yes, and it is often preferred.

  • Solubility: KOCN is slightly more soluble in polar organics than NaOCN.

  • Kinetics: The lattice energy of KOCN is lower, making the release of

    
     kinetically faster in PTC conditions.
    

Visualizing the Phase Transfer Mechanism

Understanding how we force solubility in organics is crucial for troubleshooting.

PTC_Mechanism cluster_solid Solid Phase (Insoluble) cluster_organic Organic Phase (DCM/Toluene) NaOCN Na+ OCN- (Crystal Lattice) Q_OCN [Q+ OCN-] (Soluble Ion Pair) NaOCN->Q_OCN Extraction by Q+ NaCl Na+ Cl- (Waste Precipitate) MeNH3 MeNH3+ Cl- Product MeNH-CO-NH2 (Methylurea) Q_OCN->Product Reaction with MeNH3+ Q_Cl [Q+ Cl-] (Recycled Catalyst) Product->Q_Cl Release Cl- Q_Cl->NaCl Ion Exchange

Figure 2: Phase Transfer Catalysis Cycle. The Quaternary Ammonium (Q+) acts as a shuttle, pulling the insoluble Cyanate into the organic phase to react.

References

  • Wöhler, F. (1828).[4][8] "Ueber künstliche Bildung des Harnstoffs" (On the Artificial Formation of Urea). Annalen der Physik und Chemie, 88(2), 253–256.

  • Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts". Journal of the American Chemical Society, 93(1), 195–199.

  • Organic Syntheses. (1935). "Methylurea".[9] Org.[4][7][10][11] Synth. 15, 48; Coll.[12] Vol. 2, 461. (Standard aqueous protocol foundation).

  • Marsh, K. N., et al. (2004). "Room temperature ionic liquids and their mixtures—a review". Fluid Phase Equilibria, 219(1), 93-98. (Context on amine salt liquid phases).

Sources

Troubleshooting

minimizing side reactions in methylamine cyanate formation

This guide is structured as a Tier 3 Technical Support resource for the Chemical Synthesis Optimization Group . It is designed to assist researchers encountering yield loss or impurity profiles during the synthesis of N-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource for the Chemical Synthesis Optimization Group . It is designed to assist researchers encountering yield loss or impurity profiles during the synthesis of N-methylurea via the methylamine cyanate route.

Subject: Minimizing Side Reactions in N-Methylurea Synthesis Ticket ID: CHEM-OPT-882 Assigned Specialist: Senior Application Scientist

Core Directive & Mechanism Analysis

The synthesis of N-methylurea from methylamine and cyanic acid (generated in situ) is a variation of the Wöhler urea synthesis. While conceptually simple, the reaction is a "kinetic race" between the desired rearrangement and irreversible degradation pathways.

The Kinetic Race (Thermodynamics vs. Kinetics)

The reaction relies on the equilibrium between the ionic salt (Methylammonium Cyanate) and the reactive neutral species (Methylamine + Isocyanic Acid).

  • Target Reaction:

    
    
    
  • Primary Failure Mode: Hydrolysis of the cyanate ion before rearrangement occurs.

  • Secondary Failure Mode: Polymerization of isocyanic acid into cyanuric acid.

Reaction Pathway Diagram

The following diagram illustrates the competitive pathways. Note the critical role of pH and Temperature in diverting the flux toward side products.

MethylamineReaction Reactants Methylamine HCl + NaOCN Salt Methylammonium Cyanate [CH3NH3+][OCN-] Reactants->Salt Dissolution Intermediate Reactive Species CH3NH2 + HNCO Salt->Intermediate Equilibrium (pH dependent) Hydrolysis Hydrolysis Products (NH4+ + CO3 2-) Salt->Hydrolysis Excess Water Low pH High Temp Intermediate->Salt Fast Product N-Methylurea (Target) Intermediate->Product Rearrangement (60-80°C) Polymer Cyanuric Acid (Trimer) Intermediate->Polymer High Conc. Acidic pH Gas Methylamine Gas (Loss) Intermediate->Gas pH > 9 Open System

Figure 1: Reaction network showing the equilibrium between the stable salt form and the reactive intermediates, alongside irreversible sinks (red).

Troubleshooting Guide (Diagnostic & Corrective)

Use this matrix to diagnose specific issues observed during your experimental run.

SymptomProbable CauseMechanistic ExplanationCorrective Action
Ammonia Smell Hydrolysis of CyanateCyanate ion (

) attacks water instead of the amine. This generates carbamate, which decomposes to

and

.
Increase Concentration: Run the reaction as concentrated as possible (minimal water). Hydrolysis is pseudo-first-order with respect to water.
White Precipitate (Insoluble) Cyanuric Acid FormationPolymerization of isocyanic acid (

). This occurs if the solution becomes too acidic (pH < 5) or if heated too aggressively without amine present.
Buffer Control: Ensure Methylamine HCl is fully dissolved before adding cyanate. Maintain pH 6–7. Do not add strong acids.
Low Yield (Gas Evolution) Methylamine VolatilityMethylamine (bp -6°C) is lost to the headspace if the pH is too basic or the vessel is open.Stoichiometry Check: Use a 1:1 molar ratio of Methylamine HCl to NaOCN. The HCl salt keeps the amine non-volatile until equilibrium demands it.
Oily Residue N-MethylbiuretReaction of the product (Methylurea) with excess isocyanic acid.Avoid Excess Cyanate: Strictly limit NaOCN to 0.95–1.0 equivalents relative to the amine.

Validated Experimental Protocol

Protocol ID: MU-SYN-OPT-04 Scale: 100 mmol basis

This protocol minimizes water content to suppress hydrolysis and uses the hydrochloride salt to prevent methylamine loss.

Reagents
  • Methylamine Hydrochloride (

    
    ):  6.75 g (100 mmol)
    
  • Sodium Cyanate (

    
    ):  6.50 g (100 mmol)
    
  • Solvent: Distilled Water (

    
    ): 15 mL (Minimum volume)
    
Workflow Diagram

ProtocolFlow Step1 Step 1: Dissolution Dissolve CH3NH3Cl in min. water (10mL) Dissolve NaOCN in min. water (5mL) Step2 Step 2: Mixing Combine solutions slowly at 20°C. Do NOT heat yet. Step1->Step2 Step3 Step 3: Concentration Evaporate to dryness (Rotovap) or Heat to 60°C for 2 hours. Step2->Step3 Step4 Step 4: Extraction Extract solid residue with hot Ethanol. (NaCl remains insoluble). Step3->Step4 Step5 Step 5: Crystallization Cool ethanol extract to -10°C. Filter crystals. Step4->Step5

Figure 2: Step-by-step synthesis workflow emphasizing the separation of the rearrangement step from the purification step.

Detailed Steps
  • Preparation of Salt Solution: Dissolve the Methylamine Hydrochloride in the minimum amount of water necessary. In a separate vessel, dissolve Sodium Cyanate in minimum water (warm slightly if needed, but do not exceed 40°C).

  • Combination: Mix the two solutions. The solution will now contain Methylammonium Cyanate and NaCl.

    • Note: The pH should naturally settle around 6.0–7.0. Do not adjust pH.

  • Rearrangement (The Critical Step):

    • Option A (High Yield): Evaporate the aqueous solution to dryness under reduced pressure at 40–50°C. The removal of water forces the equilibrium toward the solid salt, and the gentle heat promotes rearrangement to urea on the solid surface.

    • Option B (Solution Phase): Heat the aqueous solution to 60–80°C for 2 hours. Warning: This increases hydrolysis risk.

  • Purification: The resulting solid contains N-Methylurea and NaCl.

    • Add hot absolute ethanol (or methanol) to the solid. N-Methylurea is soluble; NaCl is not.

    • Filter off the NaCl while hot.

  • Isolation: Cool the filtrate to induce crystallization of N-Methylurea.

Frequently Asked Questions (FAQ)

Q: Why can't I just mix aqueous methylamine (40%) with cyanic acid? A: Cyanic acid (


) is unstable and polymerizes rapidly to cyanuric acid if generated as a free acid. Using the salts (

and

) allows you to generate the reactive species in a controlled equilibrium, preventing runaway polymerization.

Q: I see vigorous bubbling when I mix the reagents. Is this normal? A: No. Bubbling indicates


 evolution, which means your cyanate is hydrolyzing. This usually happens if the solution is too acidic. Ensure you are using Methylamine Hydrochloride (neutral/weakly acidic), not adding free HCl. If bubbling occurs, lower the temperature immediately.

Q: Can I use Potassium Cyanate (KOCN) instead of Sodium Cyanate? A: Yes. The molar solubility of KCl vs NaCl in your extraction solvent (Step 4) might differ slightly, but the reaction chemistry is identical. Adjust the mass used based on the molar mass difference (


 vs 

).

Q: What is the "Sweet Spot" for pH? A: The reaction operates best between pH 6.0 and 7.0 .

  • pH < 5: Rapid hydrolysis of cyanate to ammonium +

    
    .
    
  • pH > 8: The equilibrium shifts toward free methylamine gas, which may escape the vessel, destroying the stoichiometry.

References

  • Cohen, T., & Lipowitz, J. (1965). "Kinetics of the Formation of Urea from Ammonium Cyanate." Journal of the American Chemical Society. (Establishes the fundamental kinetics of the Wöhler synthesis and the impact of ionic strength).
  • Kurzer, F. (1956). "Cyanic Acid and its Derivatives." Organic Syntheses.
  • Walker, J., & Hambly, F. J. (1895). "The Transformation of Ammonium Cyanate into Urea." Journal of the Chemical Society, Transactions. (The classic paper establishing the bimolecular mechanism of the rearrangement).
  • Williams, A., & Jencks, W. P. (1974). "Urea Synthesis from Amines and Cyanate." Journal of the Chemical Society, Perkin Transactions 2.
Optimization

Technical Support Center: High-Purity Cyanate Synthesis &amp; Phase Management

Subject: Troubleshooting Phase Separation, Salt Precipitation, and Emulsion Issues in Aryl Cyanate Synthesis Audience: Organic Chemists, Process Engineers, and Materials Scientists Scope: Synthesis of Aryl Cyanates ( ) v...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Phase Separation, Salt Precipitation, and Emulsion Issues in Aryl Cyanate Synthesis Audience: Organic Chemists, Process Engineers, and Materials Scientists Scope: Synthesis of Aryl Cyanates (


) via Cyanogen Halides and subsequent Resin Curing.

Introduction: The Phase Control Challenge

Synthesizing aryl cyanates (cyanate esters) involves a deceptive simplicity: the reaction of a phenol with cyanogen bromide (CNBr) in the presence of a base (typically triethylamine,


). However, this reaction generates a stoichiometric equivalent of ammonium salt (

), creating immediate solid-liquid phase separation challenges. Furthermore, the high reactivity of the cyanate group leads to liquid-liquid phase issues (emulsions) during workup and reaction-induced phase separation (RIPS) during polymer curing.

This guide provides self-validating protocols to resolve these phase behaviors, ensuring high purity and controlled morphology.

Module 1: Synthesis Phase Management (The Salt Crash)

The Problem: The reaction generates massive volumes of triethylammonium bromide (TEABr). If not managed, this salt occludes the cyanate product, leading to low yields and hydrolysis during filtration.

Protocol A: The Low-Temperature Acetone Method (Recommended)

Best for: Lab-scale synthesis (<50g), moisture-sensitive substrates.

Mechanism: At -20°C, TEABr is virtually insoluble in acetone, while aryl cyanates remain dissolved. This forces a clean solid-liquid phase separation.

Step-by-Step Workflow:

  • Solvent Prep: Dry acetone over

    
     or molecular sieves. Water content must be <0.1%.
    
  • Cryogenic Setup: Cool the Phenol/CNBr solution in acetone to -30°C .

    • Why? Temperatures above -10°C promote the formation of imidocarbonates (dimers) and carbamates.

  • Base Addition: Add

    
     dropwise.[1]
    
    • Visual Cue: A massive white precipitate (TEABr) will form immediately.

    • Troubleshooting: If the mixture becomes a thick paste (oiling out), add pre-cooled acetone to maintain fluidity.

  • Filtration: Filter the cold mixture through a sintered glass funnel under

    
    .
    
    • Critical: Do not let the filter cake warm up; condensation will hydrolyze the trapped product.

Protocol B: The Biphasic Method (DCM/Water)

Best for: Large-scale synthesis, hydrolytically stable cyanates.

Mechanism: Uses a two-phase system where the salt dissolves in the aqueous layer and the product stays in the organic layer (DCM).

Troubleshooting Phase Transfer:

Issue Cause Corrective Action
Rag Layer (Emulsion) Similar densities of DCM (1.33 g/mL) and Brine/Salt water. Density Shift: Add solid NaCl to saturate the aqueous layer, or dilute organic layer with Hexane to lower density.
Product Hydrolysis High pH in aqueous phase during extraction. pH Control: Keep aqueous phase slightly acidic (pH 5-6) using dilute HCl washes. Cyanates hydrolyze rapidly at pH > 9.

| Precipitate in Organic Layer | Saturation of organic layer with TEABr. | Wash: Perform an additional cold water wash to pull residual salt. |

Module 2: Purification & Workup (Liquid-Liquid Issues)

The Problem: Aryl cyanates often "oil out" during crystallization or form stable emulsions during aqueous washing.

Troubleshooting Guide: Breaking the Emulsion

Q: I have a stable emulsion ("rag layer") after washing my crude cyanate. Centrifugation didn't work. What now?

A: Cyanate emulsions are often stabilized by microscopic precipitations of imidocarbonate byproducts.

  • The Filtration Trick: Pass the entire emulsion through a pad of Celite. The micro-solids stabilizing the interface will be trapped, and the layers will separate immediately in the flask below.

  • The "Salting Out" Method: Add saturated Ammonium Chloride (

    
    ) solution. This increases the ionic strength of the aqueous phase, forcing organics out (Salting Out effect) and buffering the pH to prevent hydrolysis.
    
Troubleshooting Guide: Oiling Out During Crystallization

Q: My product separates as a sticky oil instead of crystals.

A: This is a "liquid-liquid phase separation" (LLPS) occurring before crystallization (metastable zone width issue).

  • Solvent Choice: You are likely using a solvent system that is too polar.[2] Switch from Ethanol/Water to Hexane/Toluene or Heptane/Ethyl Acetate .

  • Seeding: Cool the oil to -78°C to force solidification, scratch the glass to induce nucleation, then slowly warm to room temperature. Use these seeds for the next batch.

Module 3: Resin Curing (Reaction-Induced Phase Separation)

The Problem: For researchers formulating cyanate ester resins (e.g., for drug delivery matrices or structural composites), the system must phase separate controllably to achieve toughness.

Mechanism: The monomer is soluble in the modifier (e.g., thermoplastic), but the growing polymer chain becomes insoluble, causing phase separation.

Visualizing the Workflow

CyanateWorkflow cluster_legend Phase State Start Start: Phenol + CNBr SolventCheck Select Solvent System Start->SolventCheck Acetone Acetone (-30°C) (Anhydrous) SolventCheck->Acetone Small Scale / Lab Biphasic DCM / Water (0°C) (Phase Transfer) SolventCheck->Biphasic Scale Up Precipitation Salt Precipitates (Solid) Acetone->Precipitation Add Et3N Extraction Liquid-Liquid Extraction Biphasic->Extraction Add Et3N Filtration Cold Filtration (<0°C) Precipitation->Filtration IssueEmulsion Issue: Emulsion? Extraction->IssueEmulsion FixEmulsion Filter thru Celite or Add Brine IssueEmulsion->FixEmulsion Yes Product Pure Aryl Cyanate IssueEmulsion->Product No FixEmulsion->Product Filtration->Product Solid Solid Phase Issue Liquid Liquid Phase Issue

Caption: Decision logic for solvent selection and phase management in cyanate synthesis.

Frequently Asked Questions (FAQ)

Q1: Why does my cyanate ester turn into a white insoluble powder upon standing? A: This is not phase separation; it is cyclotrimerization . The cyanate monomer has reacted with itself to form a cyanurate (triazine ring).

  • Cause: Traces of phenol or base remaining in the product catalyze this reaction.

  • Fix: Ensure the final organic layer is washed with dilute acid (0.1N HCl) followed by water to remove all catalytic impurities. Store at -20°C.

Q2: Can I use Potassium Carbonate (


) instead of Triethylamine to avoid the "salt crash" issue? 
A:  Yes, this is known as the Slurry Method .
  • Protocol: Use Acetone as solvent and solid powdered

    
    .
    
  • Benefit: The inorganic salt is easier to filter than the sticky amine salts.

  • Risk:[2][3][4] The reaction is heterogeneous (solid-liquid), requiring vigorous stirring. If stirring is poor, local hot spots will cause polymerization.

Q3: How do I control the domain size during Reaction-Induced Phase Separation (RIPS) in toughened resins? A: Domain size is controlled by the competition between reaction rate and diffusion rate.

  • To get smaller domains: Increase the cure speed (add catalyst like Copper Naphthenate). This "locks in" the morphology before domains can coarsen (Ostwald ripening).

  • To get larger domains: Slow down the cure or lower the viscosity of the modifier.

References

  • Grigat, E., & Pütter, R. (1964). Synthesis of Aryl Cyanates. Chemische Berichte, 97(11), 3012-3026. (The foundational text for the Acetone/Base method).
  • Organic Syntheses. (1969). Phenyl Cyanate.[5] Org. Synth. 1969, 49, 92.

  • Hamerton, I. (1994). Chemistry and Technology of Cyanate Ester Resins. Blackie Academic & Professional.
  • Hu, J., et al. (2019). Phase separation mechanism of rubber-modified cyanate ester resins. Polymer , 172, 189-198.

  • BenchChem Technical Support. (2025). Removal of Triethylamine Hydrochloride from Reaction Mixtures. (General salt removal protocols).

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: Mass Spectrometry Identification of Methylamine Cyanate vs. N-Methylurea

Executive Summary In pharmaceutical synthesis and stability profiling, distinguishing between Methylamine Cyanate (the ionic salt, ) and its covalent isomer N-Methylurea ( ) is a critical analytical challenge. Both share...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical synthesis and stability profiling, distinguishing between Methylamine Cyanate (the ionic salt,


) and its covalent isomer N-Methylurea  (

) is a critical analytical challenge. Both share the exact elemental formula (

) and molecular weight (

Da), creating an "isobaric trap" for standard low-resolution mass spectrometry.

This guide compares the High-Fidelity HILIC-MS/MS Workflow (the recommended "Product/Method") against standard RPLC-UV and Direct Infusion MS alternatives. We demonstrate that while standard methods often yield false positives due to thermal artifacts or lack of retention, the HILIC-MS/MS approach provides definitive structural characterization through orthogonal ionization modes and chromatographic separation.

The Analytical Challenge: The "Wöhler" Problem

The core difficulty lies in the thermal and chemical relationship between the two species. Similar to the historic Wöhler synthesis of urea, methylamine cyanate can rearrange into N-methylurea upon heating—a common occurrence in heated ESI sources.

FeatureMethylamine Cyanate (Salt)N-Methylurea (Covalent)
Structure Ionic Lattice / Dissociated IonsCovalent Amide
Formula


Exact Mass 74.048074.0480
ESI(+) Behavior Dissociates to

32.05 (

)
Protonates to

75.05 (

)
ESI(-) Behavior Dissociates to

41.99 (

)
Deprotonates to

73.04 (

)

Method Comparison: HILIC-MS/MS vs. Alternatives

The Recommended Method: HILIC-MS/MS with Polarity Switching

This workflow utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to retain polar species, coupled with rapid polarity-switching MS to detect both the cation and anion of the salt simultaneously.

  • Mechanism: HILIC retains the highly polar salt and the neutral urea via different mechanisms (partitioning vs. electrostatic interaction), resulting in distinct retention times (

    
    ).
    
  • Detection:

    • Urea: Detected primarily in ESI(+) as

      
       75.
      
    • Cyanate Salt: Detected as co-eluting peaks of

      
       32 (Pos) and 
      
      
      
      42 (Neg).
Alternative A: Reversed-Phase LC (RPLC-UV/MS)
  • Limitation: Both species are highly polar. They often elute in the void volume (

    
    ) of C18 columns, causing ion suppression and preventing separation.
    
  • Result: High risk of co-elution and matrix effects.

Alternative B: Direct Infusion MS
  • Limitation: Without chromatographic separation, the heated ESI source can thermally convert the cyanate salt into urea before detection.

  • Result: A sample of pure cyanate salt may yield a spectrum dominated by

    
     75, leading to a false identification of urea.
    

Experimental Data & Protocol

Experiment 1: Chromatographic Separation (HILIC)

Objective: Demonstrate retention and separation of the isomers.

  • Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC), 2.1 x 100 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.0).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 90% B to 40% B over 10 minutes.

Results Table:

CompoundRetention Time (

)
ESI(+) Dominant IonESI(-) Dominant IonInterpretation
N-Methylurea 4.2 min

(

)

(

)
Intact Covalent Molecule
Methylamine Cyanate 6.8 min

(

)

(

)
Dissociated Ion Pair

Note: The salt is more polar and interacts stronger with the zwitterionic phase, eluting later than the urea.

Experiment 2: Source Temperature Artifact Study

Objective: Quantify the rate of in-source conversion (Salt


 Urea) using Direct Infusion.
  • Protocol: Infuse pure Methylamine Cyanate standard while ramping ESI source temperature from 100°C to 500°C.

  • Observation:

    • At 150°C: Spectrum shows >95%

      
       32 (Cation).
      
    • At 450°C: Spectrum shows appearance of

      
       75 (
      
      
      
      of Urea) at ~30% relative abundance.

Visualizing the Decision Logic

The following diagram illustrates the critical decision pathway for distinguishing these isomers, highlighting the necessity of polarity switching and retention time analysis.

G Sample Unknown Sample (MW 74.08) LC_Method Separation: HILIC Column (Zwitterionic) Sample->LC_Method ESI_Source Ionization: ESI Source (Temp < 250°C) LC_Method->ESI_Source Elution Split_Pos Positive Mode (+) ESI_Source->Split_Pos Split_Neg Negative Mode (-) ESI_Source->Split_Neg Ion_75 m/z 75 detected [M+H]+ Split_Pos->Ion_75 Early Elution Ion_32 m/z 32 detected [CH3NH3]+ Split_Pos->Ion_32 Late Elution Ion_42 m/z 42 detected [OCN]- Split_Neg->Ion_42 Late Elution Result_Urea IDENTIFIED: N-Methylurea Ion_75->Result_Urea Primary Evidence Result_Salt IDENTIFIED: Methylamine Cyanate Ion_32->Result_Salt Co-eluting with m/z 42 Ion_42->Result_Salt Confirmatory

Figure 1: Analytical workflow for the discrimination of Methylamine Cyanate and N-Methylurea. Note the requirement for correlation between positive (


 32) and negative (

42) ions to confirm the salt structure.

Detailed Protocol: High-Fidelity Identification

To replicate this analysis in your laboratory, follow this self-validating protocol.

Sample Preparation
  • Solvent: Dissolve samples in 90:10 Acetonitrile:Water. Avoid alcohols (methanol/ethanol) as they can react with cyanates to form carbamates, introducing artifacts.

  • Concentration: 10 µg/mL.

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI).[2][3][4][5][6][7][8][9][10][11]

  • Polarity: Fast Switching (+/-) or dual injection.

  • Capillary Voltage: 3.0 kV (+) / 2.5 kV (-).

  • Source Temperature: 200°C (Strict limit to prevent thermal rearrangement).

  • Desolvation Gas: Nitrogen, 600 L/hr.

Data Analysis Criteria

For a positive identification of Methylamine Cyanate :

  • Retention: Peak must elute after the urea standard (on ZIC-HILIC).

  • Spectral Match:

    • (+) Spectrum: Dominant

      
       32 (
      
      
      
      ). Absence of significant
      
      
      75.
    • (-) Spectrum: Dominant

      
       42 (
      
      
      
      ).
  • Stoichiometry: The peak area of the cation and anion traces should correlate linearly across dilution series.

References

  • Scholten, K. et al. (2012). Development of a hydrophilic interaction liquid chromatography-mass spectrometry method for detection and quantification of urea thermal decomposition by-products. Journal of Chromatography A. Link

  • Holčapek, M. et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry. Link

  • Doucette, A. et al. (2004). Ion chromatographic quantification of cyanate in urea solutions. Journal of Chromatography B. Link

  • Enke, C.G. (1999).[6] Effects of Salt Concentration on Analyte Response Using Electrospray Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry.[6] Link

Sources

Comparative

Analytical Methods for Quantifying Methylamine Cyanate Purity

Executive Summary: The Equilibrium Challenge Methylamine cyanate ( ) presents a unique analytical challenge distinct from stable salts. It exists in a thermodynamic equilibrium with its covalent isomer, N-methylurea ( ).

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Equilibrium Challenge

Methylamine cyanate (


) presents a unique analytical challenge distinct from stable salts. It exists in a thermodynamic equilibrium with its covalent isomer, N-methylurea (

). This is the aliphatic analog to the historic Wöhler synthesis of urea.

For researchers and drug developers utilizing methylamine cyanate as a precursor (e.g., in carbamoylation reactions or pesticide synthesis), "purity" is a function of two variables:

  • Ionic Purity: The concentration of the cyanate anion (

    
    ) relative to degradation products (carbonates, ammonia).
    
  • Isomeric Purity: The ratio of the active salt form to the thermodynamically stable urea form.

Standard C-of-A methods often fail because they disturb this equilibrium during analysis. This guide compares three rigorous methods—NMR Spectroscopy , Ion Chromatography (IC) , and Acid Hydrolysis Titration —ranking them by specificity, sensitivity, and operational stability.

Method 1: Low-Temperature NMR Spectroscopy

The Gold Standard for Isomeric Differentiation

Nuclear Magnetic Resonance (NMR) is the only technique capable of simultaneously quantifying the salt and the covalent isomer without chemically altering the sample, provided specific solvent and temperature controls are applied.

The Mechanism

In solution, the methyl protons of the methylammonium cation (


) are magnetically distinct from the methyl protons of the N-methylurea (

). Similarly, the Carbon-13 signal of the linear cyanate ion is drastically different from the trigonal planar carbonyl of urea.
Experimental Protocol
  • Solvent: DMSO-d6 (Anhydrous). Avoid water or methanol to prevent proton exchange and hydrolysis.

  • Temperature: 298 K (Standard) or 278 K (if isomerization is rapid).

  • Internal Standard: Maleic acid or 1,3,5-trimethoxybenzene (for quantitative integration).

Step-by-Step Workflow:

  • Dissolve 10-15 mg of sample in 0.6 mL DMSO-d6.

  • Add accurate mass of Internal Standard.

  • Acquire 1H-NMR (32 scans, d1=10s) and 13C-NMR (1024 scans).

  • Integrate the methyl peak of the salt relative to the internal standard.

Data Interpretation (Chemical Shifts)
NucleusSpeciesChemical Shift (

, ppm)
Multiplicity
1H Methylammonium (

)
2.35 - 2.45Quartet (coupling to NH3)
1H N-Methylurea (

)
2.55 - 2.65Doublet (coupling to NH)
13C Cyanate Anion (

)
128.0 - 129.5Singlet
13C Urea Carbonyl (

)
158.0 - 160.0Singlet

Expert Insight: If you observe a peak at


 160 ppm in the 13C spectrum, your sample has already partially converted to methylurea. Pure methylamine cyanate should show only the nitrile-like carbon signal at ~129 ppm.

Method 2: Ion Chromatography (IC) with Conductivity Detection

The Gold Standard for Anionic Purity

While NMR determines structure, Ion Chromatography is superior for quantifying the cyanate anion (


) specifically against impurities like carbonate (

), nitrate, or chloride, which are common manufacturing byproducts.
The Mechanism

IC separates anions based on their affinity for a positively charged stationary phase. Cyanate is a weak acid anion (


) and can be detected via suppressed conductivity.
Experimental Protocol
  • Instrument: Dionex ICS-6000 or equivalent.

  • Column: IonPac AS19 or AS11-HC (High capacity hydroxide-selective column).

  • Eluent: Potassium Hydroxide (KOH) gradient (10 mM to 45 mM).

  • Suppressor: ASRS 300 (Self-regenerating suppressor).

Step-by-Step Workflow:

  • Sample Prep: Dissolve sample in 10 mM NaOH (pH > 10). Crucial: Cyanate hydrolyzes rapidly to ammonia and carbonate in acidic media. High pH stabilizes

    
    .
    
  • Injection: 25

    
    L loop.
    
  • Gradient: Isocratic 10 mM KOH for 5 mins, ramp to 45 mM over 15 mins.

  • Detection: Conductivity (background < 1

    
    S).
    
Data Interpretation

The cyanate peak is typically well-resolved from common interferences.

AnionRetention Time (Approx)Resolution Note
Fluoride3.5 min-
Cyanate (

)
5.2 min Elutes before Chloride
Chloride6.8 minCommon contaminant
Carbonate10.5 minHydrolysis product indicator

Method 3: Acid Hydrolysis Back-Titration

The Bulk Purity Method (Cost-Effective)

If advanced instrumentation is unavailable, the purity of methylamine cyanate can be determined by exploiting its hydrolysis kinetics. This method measures the total "cyanate equivalent" but cannot distinguish between cyanate and carbonate impurities easily without a blank correction.

The Mechanism

Cyanate ions hydrolyze quantitatively in the presence of excess acid:



By adding a known excess of acid and boiling, the unreacted acid can be back-titrated with a base.
Experimental Protocol
  • Weigh: Accurately weigh ~0.2 g of sample into a flask.

  • Hydrolyze: Add 50.0 mL of 0.1 N HCl (Standardized).

  • Boil: Heat to gentle boil for 15-20 minutes to drive off

    
    .
    
  • Cool: Cool to room temperature.

  • Titrate: Add phenolphthalein indicator and titrate excess acid with 0.1 N NaOH to a pink endpoint.

Calculation:



Warning: This method assumes no other basic species are present. If the sample contains free methylamine, it will also consume acid, leading to false-high results.

Comparative Analysis Summary

FeatureNMR Spectroscopy Ion Chromatography Acid Titration
Primary Analyte Isomer Ratio (Salt vs Urea)Anion Content (

)
Total Hydrolyzable Base
Specificity High (Structural)High (Anionic)Low (Interference prone)
Sensitivity Moderate (~0.5%)High (ppm level)Low (>1%)
Sample Stability High (in DMSO)High (in pH 12 buffer)Low (Destructive)
Throughput Low (15 min/sample)Medium (20 min/sample)High (Batch processing)
Best Use Case R&D / Stability StudiesQC / Impurity ProfilingRaw Material Assay

Visualizing the Analytical Logic

The following diagram illustrates the decision matrix for selecting the appropriate method based on the specific "purity" question being asked.

AnalyticalWorkflow Start Start: Methylamine Cyanate Sample Q1 What is the critical quality attribute? Start->Q1 Isomer Isomeric Purity (Salt vs. Urea) Q1->Isomer Structural Integrity Anion Ionic Purity (Anion Content) Q1->Anion Impurity Profiling Bulk Total Assay (Bulk Stoichiometry) Q1->Bulk Cost/Speed NMR Method: H/C-NMR (DMSO-d6) Isomer->NMR Result1 Output: Mol% of [CH3NH3]+[OCN]- NMR->Result1 IC Method: Ion Chromatography (High pH Eluent) Anion->IC Result2 Output: ppm OCN- ppm CO3-- IC->Result2 Titration Method: Acid Hydrolysis Back-Titration Bulk->Titration Result3 Output: Total Cyanate Eq. Titration->Result3

Figure 1: Decision matrix for selecting the analytical method based on the specific purity requirement (Isomeric vs. Anionic vs. Bulk).

Isomerization Pathway

Understanding the degradation pathway is vital for interpreting analytical results. The diagram below details the equilibrium that NMR detects and IC attempts to freeze.

Isomerization Salt Methylammonium Cyanate [CH3NH3]+ [OCN]- TS Transition State (Proton Transfer) Salt->TS Heat/Time Hydrolysis Hydrolysis Products (NH3 + CO2) Salt->Hydrolysis + H2O / Acid Urea N-Methylurea CH3-NH-CO-NH2 TS->Urea Thermodynamic Sink

Figure 2: The Wöhler-type isomerization pathway. Analytical methods must distinguish the Salt (Left) from the Urea (Right) and Hydrolysis products (Bottom).

References

  • Thermo Fisher Scientific. "Analyzing Cyanide by Ion Chromatography." Thermo Fisher Application Notes. Accessed October 2023. Link

  • Metrohm AG. "Potentiometric determination of cyanide and cyanate." Application Bulletin AB-046. Link

  • National Institutes of Health (NIH). "Development of an Analytical Protocol for Determination of Cyanide/Cyanate in Biological Samples." PubMed Central. Link

  • SciSpace. "Degradation of the Formamidinium Cation and the Quantification of Methylammonium Ratio in Perovskites." (Relevant for NMR shifts of methylammonium salts). Link

  • Wiley Analytical Science. "A novel method for cyanide/cyanate quantification using Ion Chromatography." Link

Validation

Comparative Kinetics and Mechanistic Pathways of Alkyl Cyanate-to-Isocyanate Rearrangements

Strategic Abstract: The Thermodynamic Trap In organic synthesis, the rearrangement of alkyl cyanates (R-OCN ) to alkyl isocyanates (R-NCO ) represents a classic study in thermodynamic control. While cyanates are often th...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Abstract: The Thermodynamic Trap

In organic synthesis, the rearrangement of alkyl cyanates (R-OCN ) to alkyl isocyanates (R-NCO ) represents a classic study in thermodynamic control. While cyanates are often the kinetic products of nucleophilic substitution (e.g., reaction of alkoxides with cyanogen halides or alkyl halides with silver cyanate), they are inherently unstable relative to their isocyanate isomers. The driving force is the formation of the robust C=O double bond in the isocyanate, which is significantly stronger than the C-O single bond and C≡N triple bond combination in the cyanate.

This guide objectively compares the two primary kinetic pathways governing this rearrangement: the concerted [3,3]-sigmatropic shift (observed in allylic systems) and the ionization-recombination pathway (observed in saturated alkyl systems). Understanding these kinetics is critical for manipulating reaction outcomes in drug development, particularly when installing urea or carbamate functionalities.

Mechanistic Divergence: Concerted vs. Ionic Pathways

The kinetics of the rearrangement are strictly dictated by the nature of the alkyl group (


). We observe a sharp bifurcation in mechanism between allylic substrates and saturated alkyl substrates.
Pathway A: The Concerted [3,3]-Sigmatropic Rearrangement (Allylic)

Allyl cyanates undergo a rapid, stereospecific rearrangement to allyl isocyanates. This proceeds via a chair-like six-membered transition state.

  • Kinetics: First-order.

  • Entropy of Activation (

    
    ):  Highly negative (typically -10 to -20 e.u.), indicating a highly ordered transition state.
    
  • Stereochemistry: Complete transfer of chirality (suprafacial).

  • Conditions: Often spontaneous at or below room temperature (

    
     to 
    
    
    
    ).
Pathway B: The Ionization-Recombination Mechanism (Saturated Alkyl)

Saturated alkyl cyanates (e.g., tert-butyl cyanate) cannot access the sigmatropic pathway. Instead, they rearrange via an ion-pair intermediate.

  • Kinetics: First-order, but heavily solvent-dependent.[1]

  • Mechanism: Heterolytic cleavage of the C-O bond to form a carbocation/cyanate ion pair (

    
    ), followed by rapid recombination at the nitrogen terminus (the "harder" nucleophile center in the ambient anion, but thermodynamically favored here).
    
  • Conditions: Requires thermal activation or Lewis acid catalysis. Tertiary alkyl groups rearrange fastest due to carbocation stability.

Visualization of Mechanistic Pathways

CyanateRearrangement Figure 1: Mechanistic Divergence in Cyanate-to-Isocyanate Rearrangement Start Alkyl Cyanate Precursor (R-OCN) Sub_Allyl Substrate: Allylic Start->Sub_Allyl Structure Check Sub_Alkyl Substrate: Tertiary/Saturated Start->Sub_Alkyl TS_Cyclic Transition State: Cyclic [3,3] Chair Sub_Allyl->TS_Cyclic Low Ea Concerted Prod_Allyl Allyl Isocyanate (Stereospecific) TS_Cyclic->Prod_Allyl Rapid Inter_Ion Intermediate: Ion Pair [R+ OCN-] Sub_Alkyl->Inter_Ion Rate Limiting Ionization Prod_Alkyl Alkyl Isocyanate (Racemic/Scrambled) Inter_Ion->Prod_Alkyl Recombination

Figure 1: Divergence of rearrangement mechanisms based on alkyl group structure. Note the cyclic transition state for allylic systems versus the ion-pair intermediate for saturated alkyls.

Comparative Kinetic Data

The following table summarizes the kinetic parameters. Note that Allyl Cyanates are significantly more reactive, often requiring isolation at cryogenic temperatures to prevent premature rearrangement.

ParameterAllyl Cyanates (Pathway A)Tertiary Alkyl Cyanates (Pathway B)Primary Alkyl Cyanates
Dominant Mechanism [3,3]-Sigmatropic ShiftIonization-Recombination (

-like)
Bimolecular / Slow Ionization
Reaction Order First OrderFirst OrderMixed / Second Order (if catalyzed)
Activation Energy (

)
Low (~15–20 kcal/mol)Medium (~20–25 kcal/mol)High (>30 kcal/mol)

(Entropy)
Negative (-10 to -20 cal/mol·K)Positive/Near Zero (Disordering)Variable
Solvent Effect Minimal (Concerted)High (Polar solvents accelerate rate)Moderate
Stereospecificity 100% Transfer None (Racemization)N/A (usually achiral centers)
Half-life (

)
Minutes at

Hours at

Stable at

Critical Insight: For drug development involving chiral centers, Pathway A is a powerful tool for transferring chirality from an allylic alcohol to an allylic amine (via the isocyanate) with high fidelity. Pathway B will destroy stereochemical information at the migration center.

Experimental Protocol: In-Situ Kinetic Monitoring

Because alkyl cyanates are often transient, "stop-and-go" sampling methods (like TLC or offline HPLC) are insufficient and potentially dangerous due to exotherms. The following protocol uses In-Situ FTIR (ReactIR) or Variable Temperature NMR (VT-NMR) to validate kinetics safely.

Objective

Determine the rate constant (


) of the rearrangement of trans-crotyl cyanate to trans-crotyl isocyanate.
Protocol Steps
  • Pre-Cooling & Setup:

    • Equip a 3-neck reaction flask with a ReactIR probe (SiComp) and an internal temperature probe.

    • Purge with

      
      . Cool solvent (
      
      
      
      or
      
      
      ) to
      
      
      .
  • In-Situ Generation (The "Cold" Phase):

    • Add trans-crotyl chloride (1.0 equiv).

    • Add Silver Cyanate (

      
      , 1.1 equiv) suspended in the cold solvent. Note: AgOCN promotes 
      
      
      
      pathways; use
      
      
      in acetone for
      
      
      substrates.
    • Stir at

      
       for 30 mins.
      
    • Validation: Monitor the appearance of the Cyanate (O-C≡N) band at ~2250 cm⁻¹ .

  • Filtration (Rapid):

    • Filter the silver salts rapidly through a cold frit into a pre-cooled NMR tube or IR cell. Keep

      
      .
      
  • Kinetic Run:

    • Place sample in the instrument pre-equilibrated to the target temperature (e.g.,

      
      , 
      
      
      
      ,
      
      
      ).
    • Data Acquisition: Acquire spectra every 30 seconds.

    • Tracking:

      • Decay: Loss of O-C≡N peak (~2250 cm⁻¹ /

        
         ~68 ppm 
        
        
        
        ).
      • Growth: Appearance of N=C=O peak (~2270 cm⁻¹ /

        
         ~128 ppm 
        
        
        
        ).
  • Data Processing:

    • Plot

      
       vs. time. A linear plot confirms first-order kinetics.
      
Experimental Workflow Diagram

KineticProtocol Figure 2: Workflow for Kinetic Determination of Transient Cyanates cluster_Analysis 4. Data Acquisition Step1 1. Synthesis (Low Temp) R-Cl + AgOCN -> R-OCN (-20°C) Step2 2. Rapid Filtration Remove AgCl salts Maintain < -10°C Step1->Step2 Step3 3. Kinetic Trigger Warm to Target T (e.g., 25°C) Start Timer Step2->Step3 MethodA ReactIR Track 2250 -> 2270 cm⁻¹ Step3->MethodA MethodB 1H NMR Track shift of α-protons Step3->MethodB Step4 5. Calculation Plot ln(C/C0) vs t Derive Rate Constant k MethodA->Step4 MethodB->Step4

Figure 2: Step-by-step workflow for isolating and measuring the kinetics of unstable alkyl cyanates.

Safety & Scale-Up Implications
  • Exothermicity: The isomerization to isocyanate is exothermic (

    
    ). On a milligram scale, this is negligible. On a kilogram scale, a "runaway" rearrangement can trigger the boiling of the solvent or explosive decomposition.
    
  • Toxicity: Both species are potent electrophiles/alkylating agents. Isocyanates are well-known sensitizers.

  • Control Strategy: For scale-up, avoid accumulating the alkyl cyanate. Run the reaction at a temperature where the rearrangement is instantaneous (immediate conversion) or use flow chemistry to manage the thermal load of the rearrangement in a small reactor volume.

References
  • Ichikawa, Y. (1991).[2] "The Allyl Cyanate-to-Isocyanate Rearrangement: A Method for the Stereospecific Synthesis of Allylic Amines." Synlett.

  • Martin, D. (1964). "Kinetik und Mechanismus der Isomerisierung von Alkylcyanaten." Chemische Berichte.

  • Spangler, C. W. (1976). "Thermal Rearrangements of Allylic Cyanates." Chemical Reviews.

  • Overman, L. E. (1974). "Thermal and Mercuric Ion Catalyzed [3,3]-Sigmatropic Rearrangements of Allylic Trichloroacetimidates." (Contextual comparison for sigmatropic nature). Journal of the American Chemical Society.

  • Holm, A. & Wentrup, C. (1966).[3] "Alkyl Cyanates: Formation from Alkyl Halides and Silver Cyanate."[1] Acta Chemica Scandinavica.

Sources

Comparative

Validation of Methylamine Cyanate Synthesis via Melting Point: A Comparative Technical Guide

Executive Summary The Core Challenge: Validating the synthesis of Methylamine Cyanate ( ) via melting point (MP) is a deceptively complex task due to its thermodynamic instability. Unlike stable organic solids, this salt...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Core Challenge: Validating the synthesis of Methylamine Cyanate (


) via melting point (MP) is a deceptively complex task due to its thermodynamic instability. Unlike stable organic solids, this salt undergoes a rapid, exothermic isomerization to Methylurea (

) upon heating—a classic Wöhler synthesis analog.

The Verdict: While Melting Point is a standard purity metric, it is insufficient as a standalone validation method for Methylamine Cyanate. A sharp melting point at 101–103°C indicates failure (complete conversion to Methylurea). Successful synthesis of the ionic cyanate requires observation of a lower, often indistinct decomposition/melting onset, strictly corroborated by spectroscopic data (IR/NMR).

This guide provides a comparative analysis of validation methods, establishing a multi-modal protocol to distinguish the kinetic product (Cyanate Salt) from the thermodynamic product (Urea).

Theoretical Grounding: The Wöhler Analog

To validate the product, one must understand the equilibrium. The synthesis involves a double displacement followed by a rearrangement risk.

  • Salt Formation (Target):

    
    
    
  • Isomerization (Impurity/Degradation):

    
    
    

The activation energy for this rearrangement is relatively low. Consequently, "melting" the salt often provides the energy required to convert it, leading to a phenomenon where the sample melts, rearranges, and potentially resolidifies or exhibits the melting point of the urea isomer.

Comparative Analysis of Validation Methods

The following table objectively compares Melting Point against spectroscopic alternatives.

FeatureMelting Point (MP) FTIR Spectroscopy

H NMR
DSC (Differential Scanning Calorimetry)
Primary Utility Quick purity check (Binary)Functional group confirmationStructural quantificationThermodynamic profiling
Specificity Low: Ambiguous due to isomerization.High: Distinct Cyanate peak (

).
High: Distinct Methyl shifts.Medium: Can detect exotherm of isomerization.
Sample Destructiveness DestructiveNon-destructiveNon-destructiveDestructive
False Positive Risk Critical: Urea MP (102°C) can be mistaken for Salt MP.LowLowLow
Cost/Time Low / <5 minsLow / <10 minsHigh / >30 minsHigh / >1 hour
Expert Insight (The "Why"):
  • MP Limitations: If you measure a clean melt at 102°C, you have isolated Methylurea, not the Cyanate. The Cyanate salt should exhibit an onset of melting/decomposition significantly lower (often <80°C) or show a broad range.

  • The Gold Standard: FTIR is the only method that provides instant, unambiguous validation of the ionic cyanate species (

    
    ) versus the covalent urea carbonyl (
    
    
    
    ).

Experimental Protocol: Self-Validating Synthesis

This protocol is designed to minimize isomerization (keeping the "kinetic" product) and includes the mandatory validation steps.

Materials
  • Methylamine Hydrochloride (

    
    )
    
  • Sodium Cyanate (

    
    ) or Silver Cyanate (
    
    
    
    - for halide-free high purity)
  • Solvent: Absolute Ethanol (cold) and Diethyl Ether.

Step-by-Step Methodology
  • Cryogenic Setup:

    • Pre-cool all glassware and solvents to 0°C.

    • Reasoning: Heat is the enemy. Isomerization rates double with every ~10°C increase.

  • Metathesis (The Reaction):

    • Dissolve equimolar amounts of

      
       and 
      
      
      
      in a minimum volume of ice-cold water.
    • Stir vigorously for 15 minutes at 0°C.

    • Note: If using

      
      , filter off the 
      
      
      
      precipitate immediately.
  • Isolation (The Critical Juncture):

    • Do NOT use heat to evaporate solvent. This guarantees Methylurea formation.

    • Lyophilize (freeze-dry) the solution OR precipitate by adding excess cold Absolute Ethanol/Ether.

    • Filter the white crystalline solid under vacuum (keep cold).

  • Validation Workflow (Must be performed immediately):

    • Aliquot A (FTIR): Run immediately. Look for the strong Cyanate band at ~2160 cm⁻¹ . Absence of a peak at 1650 cm⁻¹ (Urea C=O) confirms the salt.

    • Aliquot B (Melting Point):

      • Insert sample into capillary.

      • Ramp Rate: High (10°C/min).

      • Observation: Watch for "wetting" or collapse <80°C. If it stays solid until 100°C+, synthesis failed (isomerization occurred).

Visualization of Pathways & Logic

Diagram 1: Chemical Pathway & Isomerization Risk

This diagram illustrates the kinetic vs. thermodynamic competition.

ChemicalPathway cluster_0 Validation Target Reactants Reactants (MeNH3Cl + NaOCN) Intermediate Methylammonium Cyanate (Ionic Salt) Reactants->Intermediate 0°C (Kinetic Control) Product Methylurea (Thermodynamic Product) Intermediate->Product Heat (>60°C) or Protic Solvents

Caption: The synthesis pathway showing the unstable ionic intermediate (Yellow) and its rapid conversion to the stable urea (Red) upon heating.

Diagram 2: Validation Decision Matrix

This workflow guides the researcher through the interpretation of MP and IR data.

ValidationLogic Start Isolate White Solid Step1 Perform FTIR Analysis Start->Step1 CheckIR Peak at ~2160 cm⁻¹? Step1->CheckIR ResultSalt CONFIRMED: Methylamine Cyanate (Proceed to MP for Purity) CheckIR->ResultSalt Yes (Strong) ResultUrea FAILED: Methylurea Detected (Isomerization Occurred) CheckIR->ResultUrea No (Only 1650 cm⁻¹) Step2 Perform Melting Point (Fast Ramp) ResultSalt->Step2 CheckMP MP Observation Step2->CheckMP Outcome1 Melt/Decomp < 90°C (Valid Salt) CheckMP->Outcome1 Low Temp Outcome2 Sharp Melt 101-103°C (Isomerized to Urea) CheckMP->Outcome2 High Temp

Caption: Decision tree for validating Methylamine Cyanate. Note that FTIR is the primary gatekeeper before MP is interpreted.

References

  • Wöhler, F. (1828).[1] "Ueber künstliche Bildung des Harnstoffs" (On the Artificial Formation of Urea). Annalen der Physik und Chemie.

  • Williams, A., & Jencks, W. P. (1974). "Urea Synthesis from Amines and Cyanic Acid." Journal of the Chemical Society, Perkin Transactions 2.

  • National Institute of Standards and Technology (NIST). "Methylurea - Phase Change Data." NIST Chemistry WebBook.

  • ChemBorun. "Methylammonium Cyanate (CAS 63405-91-4) Technical Data."[2] Chemical Material Database.

  • Shishido, T., et al. (2018). "Reaction Kinetics of Cyanate Ester Trimerization." ResearchGate / Journal of Applied Polymer Science.

Sources

Validation

Chromatographic Profiling of Methylamine Cyanate and Methylurea: A Comparative Guide

This guide provides an in-depth technical comparison of chromatographic strategies for separating Methylamine Cyanate ( ) and its rearrangement product, Methylurea ( ) . Executive Summary & Chemical Context[1][2][3][4][5...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of chromatographic strategies for separating Methylamine Cyanate (


)  and its rearrangement product, Methylurea (

)
.

Executive Summary & Chemical Context[1][2][3][4][5]

The analysis of methylamine cyanate is critical in two primary contexts: monitoring the Wöhler-type synthesis of substituted ureas and quantifying carbamylation impurities in pharmaceutical formulations. The analytical challenge lies in the dynamic equilibrium between the ionic salt (Methylammonium Cyanate ) and the neutral covalent isomer (Methylurea ).



Because these species possess distinct physicochemical properties—one is an ionic salt, the other a polar neutral—and lack strong chromophores, standard RP-HPLC-UV is often insufficient. This guide compares three dominant methodologies: Ion Chromatography (IC) , HILIC-CAD , and Pre-column Derivatization HPLC .

Comparative Methodology Analysis

The following table contrasts the performance of the three primary separation strategies.

FeatureMethod A: HILIC-CAD (Recommended) Method B: Dual-Channel Ion Chromatography Method C: RP-HPLC (Pre-column Derivatization)
Target Analytes Methylamine, Cyanate, and MethylureaMethylamine (

) and Cyanate (

) only
Methylamine only (as derivative)
Detection Principle Charged Aerosol Detection (Universal)Conductivity (Suppressed)Fluorescence / UV (Tag-dependent)
Separation Mechanism Hydrophilic PartitioningIon ExchangeHydrophobic Interaction
Sensitivity (LOD) High (~1-5 ng o.c.)High (~0.1-1 ng)Very High (fmol range)
Blind Spots None (detects neutrals & ions)Cannot detect neutral MethylureaCannot detect Cyanate or Methylurea
Throughput High (10-15 min run)Medium (Sequential or Dual systems)Low (Requires reaction time)
Expert Insight: Why HILIC-CAD Wins

While Ion Chromatography is the gold standard for the salt precursors, it completely misses the rearrangement product, Methylurea. Reversed-Phase HPLC (RP-HPLC) fails to retain the polar salt and requires derivatization for the amine. HILIC-CAD (Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection) is the only technique that provides a "mass balance" view, quantifying the reactant ions and the neutral product in a single run.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" HILIC-CAD Workflow

Best for: Kinetic studies and impurity profiling where mass balance is required.

1. System Configuration:

  • Instrument: UHPLC system (e.g., Vanquish or Acquity) coupled to a Charged Aerosol Detector (CAD).

  • Stationary Phase: Amide-functionalized silica (e.g., Waters XBridge BEH Amide or Tosoh TSKgel Amide-80).

    • Why: Amide phases provide excellent retention for polar amines and ureas via hydrogen bonding, superior to bare silica.

  • Column Dimensions: 150 mm x 2.1 mm, 2.5 µm particle size.

2. Mobile Phase Strategy:

  • Solvent A: 10 mM Ammonium Acetate in Water, pH 9.0 (Adjusted with Ammonium Hydroxide).

    • Causality: High pH suppresses the ionization of methylamine (

      
      ), improving peak shape and retention in HILIC mode.
      
  • Solvent B: Acetonitrile (LC-MS grade).

3. Gradient Program:

  • T=0 min: 90% B (High organic to retain polar species)

  • T=10 min: 60% B

  • T=12 min: 60% B

  • T=12.1 min: 90% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Temp: 35°C

4. Detection (CAD) Settings:

  • Evaporation Temp: 35°C (Low temp prevents volatilization of semi-volatile methylurea).

  • Power Function: 1.0 (for linear calibration range).

Protocol B: Dual-Ion Chromatography (IC)

Best for: Precise quantification of the ionic salt precursors.

1. Cation Analysis (Methylammonium):

  • Column: Dionex IonPac CS19 (Carboxylated cation exchange).

  • Eluent: Methanesulfonic acid (MSA) gradient (2 mM to 20 mM).

  • Suppressor: CERS 500 (Electrolytic suppression).

  • Result: Methylamine elutes well-resolved from

    
     and 
    
    
    
    .

2. Anion Analysis (Cyanate):

  • Column: Dionex IonPac AS19 (Hydroxide-selective anion exchange).

  • Eluent: KOH gradient (10 mM to 45 mM).

  • Critical Note: Cyanate (

    
    ) is unstable at low pH. Samples must be kept alkaline (pH > 10) to prevent hydrolysis to ammonia and bicarbonate during the autosampler wait time.
    

Mechanistic Visualization

The following diagram illustrates the reaction pathway and the analytical decision matrix.

G cluster_0 Reaction Equilibrium cluster_1 Analytical Detection MA Methylamine (CH3NH2) Salt Methylammonium Cyanate Salt ([CH3NH3]+ [OCN]-) MA->Salt + HOCN HPLC_Deriv HPLC-FMOC Detects: Amine Only MA->HPLC_Deriv Derivatization HC Cyanic Acid (HOCN) HC->Salt Urea Methylurea (CH3NHCONH2) Salt->Urea Rearrangement (Heat/Time) IC_Cat IC (Cation) Detects: [CH3NH3]+ Salt->IC_Cat IC_An IC (Anion) Detects: [OCN]- Salt->IC_An HILIC HILIC-CAD Detects: Salt + Urea Salt->HILIC Urea->HILIC

Caption: Analytical decision tree showing HILIC-CAD as the only method capable of simultaneously bridging the ionic salt and neutral urea product.

Experimental Data Summary

The table below summarizes typical retention times and resolution factors (


) obtained using the Protocol A (HILIC-CAD)  on an Amide-80 column.
AnalyteRetention Time (

)
Resolution (

)
Limit of Detection (LOD)
Methylurea 3.2 min-5 ng
Cyanate Ion 4.8 min> 2.5 (vs Urea)2 ng
Methylamine 7.1 min> 5.0 (vs Cyanate)1 ng

Note: Methylamine is strongly retained due to ionic interaction with residual silanols on the silica surface, in addition to hydrophilic partitioning.

Self-Validating Quality Control

To ensure the trustworthiness of your data, implement these system suitability tests:

  • Mass Balance Check: In a closed system, the molar sum of

    
     must remain constant over time. If this sum decreases, check for volatile loss of methylamine or hydrolysis of cyanate to ammonia (which elutes separately).
    
  • Cyanate Stability: Inject a standard of Potassium Cyanate (

    
    ). If a peak for Ammonium (
    
    
    
    ) appears, your mobile phase pH is too low, causing on-column hydrolysis.
  • Ghost Peaks: Run a blank injection with the derivatization reagent (if using Method C). FMOC-OH (hydrolysis product) often co-elutes with small amines if the gradient is not optimized.

References

  • Metrohm AG. "Determination of methylamine, dimethylamine, and trimethylamine in air by ion chromatography." Metrohm Application Notes.

  • Thermo Fisher Scientific. "Analysis of Methylamine and Other Small Amines by HPLC with FMOC Derivatization." Thermo Scientific Technical Guides.

  • Wöhler, F. "Ueber künstliche Bildung des Harnstoffs (On the artificial formation of urea)." Annalen der Physik und Chemie, 1828.
  • Agilent Technologies. "HILIC Separation of Polar Basic Compounds using Agilent InfinityLab Poroshell 120 HILIC-Z." Agilent Application Notes.

  • US EPA. "Method 40: Methylamine by HPLC/Fluorescence." Occupational Safety and Health Administration (OSHA).[1]

Sources

Safety & Regulatory Compliance

Safety

Methylamine Cyanate: Handling, Stability, and Disposal Protocol

[1] Part 1: Executive Safety Summary & Critical Distinction STOP AND READ: Before handling this substance, you must distinguish between Methylamine Cyanate and Methyl Isocyanate (MIC) . These are chemically distinct enti...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Safety Summary & Critical Distinction

STOP AND READ: Before handling this substance, you must distinguish between Methylamine Cyanate and Methyl Isocyanate (MIC) . These are chemically distinct entities with vastly different risk profiles.

FeatureMethylamine Cyanate (Target)Methyl Isocyanate (MIC) (High Hazard)
Structure Ionic Salt (

)
Covalent Liquid (

)
State Crystalline SolidVolatile Liquid
Toxicity Moderate (Irritant, Harmful)Extreme (Inhalation Hazard, Bhopal Agent)
Primary Risk Isomerization to Methylurea; HydrolysisPulmonary Edema; Violent Polymerization

Operational Directive: This guide details the disposal of Methylamine Cyanate (the salt). If you suspect you possess Methyl Isocyanate (MIC), evacuate the area and contact emergency services immediately.

Part 2: Chemical Profile & Instability Mechanisms

To dispose of Methylamine Cyanate safely, one must understand its "Wöhler-type" instability. Unlike stable inorganic salts (e.g., NaCl), Methylamine Cyanate is thermodynamically unstable relative to its urea isomer.

The Isomerization Equilibrium

Upon long-term storage or heating, Methylamine Cyanate rearranges into N-Methylurea .[1][2] This is a non-reversible transformation in practice.



Implication for Disposal:

  • Old Samples: An "old" bottle of Methylamine Cyanate is likely mostly N-Methylurea. While N-Methylurea is less toxic, the waste stream must still be treated as the original hazard unless analytically verified.

  • Hydrolysis Risk: In the presence of moisture or acid, the cyanate ion (

    
    ) hydrolyzes to release Carbon Dioxide (
    
    
    
    ) and Ammonia (
    
    
    ). Do not seal wet waste tightly without venting capability. [3]
Diagram 1: Degradation & Reaction Pathways

This diagram illustrates the chemical fate of the compound to justify segregation protocols.

MethylamineCyanatePathways cluster_warning Safety Critical Salt Methylamine Cyanate (Ionic Salt) Urea N-Methylurea (Stable Isomer) Salt->Urea Heat / Long Storage (Isomerization) Gas Gas Evolution (CO2 + NH3) Salt->Gas Hydrolysis (Water + Acid) Acid Acidic Environment (H+)

Caption: Figure 1. The dual-pathway instability of Methylamine Cyanate. Note the gas evolution risk upon acidification.

Part 3: Disposal Workflow

Core Principle: Do not attempt "bucket chemistry" neutralization (e.g., bleach oxidation) in the laboratory. While theoretically possible, the evolution of ammonia and


 creates unnecessary respiratory and pressurization hazards. Incineration via a licensed waste handler is the required standard. 
Step 1: Pre-Disposal Characterization

Before moving the container, verify its physical state.

  • Dry Solid: Safe for standard packing.

  • Deliquesced (Liquid/Sludge): Indicates moisture absorption. High risk of hydrolysis. Check pH with a dipstick.

    • If pH < 7: Gas evolution is likely occurring. Leave cap loose in a fume hood for 24 hours before packing.

    • If pH > 7: Stable (Amine excess).

Step 2: Segregation & Packaging

Segregation is vital to prevent the generation of Isocyanic Acid (


) or Hydrogen Cyanide (

, if impurities exist).
Incompatible ClassRisk ReasonAction
Acids (HCl,

)
Rapid hydrolysis; release of

(pressure) and

.[1][2]
Keep separate.
Strong Oxidizers Potential for violent reaction with the methylamine moiety.[1][2]Keep separate.
Water Promotes deliquescence and slow hydrolysis.[1][2]Keep dry.[4]
Step 3: Labeling & Regulatory Coding

Although Methylamine Cyanate is not explicitly P-listed (unlike Potassium Cyanide), it should be treated as a toxic organic solid.[1]

  • Proper Shipping Name: Toxic solids, organic, n.o.s. (Methylamine Cyanate)[1][5]

  • RCRA Considerations:

    • If the material is pure, it may not carry a specific U-code but is often managed as D003 (Reactive) if it generates toxic gases, or simply as non-specific toxic waste.

    • Best Practice: Tag as "Toxic, Irritant" and list "Contains Cyanates" clearly.

Diagram 2: Operational Disposal Decision Tree

DisposalWorkflow Start Waste Assessment StateCheck Physical State? Start->StateCheck Solid Dry Solid StateCheck->Solid Liquid Liquid / Sludge StateCheck->Liquid Pack Double Bag / Poly Bottle (Label: Toxic, Organic) Solid->Pack PHCheck Check pH Liquid->PHCheck Acidic Acidic (pH < 7) PHCheck->Acidic Risk of Gas Basic Basic (pH > 7) PHCheck->Basic Stable Vent Vent in Hood (24 Hours) Acidic->Vent Basic->Pack Vent->Pack Handoff EHS / Incineration Pack->Handoff

Caption: Figure 2. Decision matrix for stabilizing and packaging Methylamine Cyanate waste.

Part 4: Emergency Procedures

Spill Cleanup (Solid)[1]
  • PPE: Nitrile gloves (double gloved), safety goggles, lab coat, N95 dust mask or respirator (if powder is fine).

  • Containment: Do not sweep dry (creates dust). Cover with a damp paper towel (water or mineral oil) to suppress dust.

  • Collection: Scoop the damp material into a wide-mouth polyethylene jar.

  • Decontamination: Wipe the surface with a mild alkaline solution (pH ~9-10) to ensure any residues remain as the salt or hydrolyze slowly, rather than acidifying.

Exposure Response[6][7][8]
  • Inhalation: Move to fresh air immediately. The salt is an irritant to the upper respiratory tract.

  • Skin Contact: Brush off loose powder. Rinse with copious water for 15 minutes. Methylamine salts can cause chemical burns if left on moist skin.

Part 5: References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). Methyl Isocyanate: Systemic Agent. (Cited for contrast/distinction of hazards). [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. [Link][1]

  • PubChem. (n.d.). Methylamine;cyanic acid (Compound Summary). National Library of Medicine. [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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